molecular formula C32H50ClN5O8S B15157060 (S,R,S)-AHPC-PEG4-NH2 hydrochloride

(S,R,S)-AHPC-PEG4-NH2 hydrochloride

Numéro de catalogue: B15157060
Poids moléculaire: 700.3 g/mol
Clé InChI: MSKHBFIXTCSMKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemically synthesized E3 ligase ligand-linker conjugate specifically designed for the construction of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule incorporates a high-affinity (S,R,S)-AHPC-based ligand that recruits the von Hippel-Lindau (VHL) protein , a key component of the ubiquitin-proteasome system. The VHL ligand is connected to a terminal amine group via a tetraethylene glycol (PEG4) linker chain, which serves to enhance aqueous solubility, improve pharmacokinetic properties, and reduce steric hindrance during ternary complex formation. The primary application of this compound is as a critical building block in PROTAC research and development. The terminal amine group is reactive with carboxylic acids or NHS esters, allowing researchers to conjugate this VHL-recruiting module to a wide array of target protein-binding ligands. This enables the systematic synthesis of PROTAC libraries to screen for optimal degraders of proteins of interest. Because even slight alterations in the linker can profoundly affect the efficiency of target protein degradation, the PEG4 spacer provides a valuable analog for optimizing the length and composition of the PROTAC linker. The compound is supplied as a hydrochloride salt to improve stability and handling. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Propriétés

Formule moléculaire

C32H50ClN5O8S

Poids moléculaire

700.3 g/mol

Nom IUPAC

1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H

Clé InChI

MSKHBFIXTCSMKP-UHFFFAOYSA-N

SMILES canonique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl

Origine du produit

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of (S,R,S)-AHPC-PEG4-NH2 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is not a therapeutic agent with a direct mechanism of action on a biological target. Instead, it is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule is a synthetic E3 ligase ligand-linker conjugate, comprising three key components:

  • The (S,R,S)-AHPC moiety: A high-affinity ligand for the von Hippel-Lindau (VHL) tumor suppressor, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2][3][4][5] This part of the molecule serves as the "hook" for the cellular degradation machinery.

  • A 4-unit polyethylene (B3416737) glycol (PEG4) linker: A flexible spacer that connects the VHL ligand to a target protein ligand. The linker's length and composition are critical for optimizing the formation of a stable ternary complex.

  • A terminal primary amine (-NH2): This functional group serves as a conjugation point for attaching a ligand that specifically binds to a protein of interest (POI) targeted for degradation.

The fundamental role of (S,R,S)-AHPC-PEG4-NH2 is to be integrated into a heterobifunctional PROTAC molecule. The PROTAC then hijacks the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1]

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action is realized only when (S,R,S)-AHPC-PEG4-NH2 is incorporated into a complete PROTAC molecule. The process involves the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

  • Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct heads, simultaneously binds to the VHL E3 ligase complex (via the (S,R,S)-AHPC moiety) and the target Protein of Interest (via the conjugated POI ligand). This brings the E3 ligase and the target protein into close proximity, forming a key intermediate known as the ternary complex (VHL-PROTAC-POI).[6]

  • Ubiquitination of the Target Protein: The VHL E3 ligase complex is composed of several proteins, including VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[3][4][7] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged target protein into small peptides. The PROTAC molecule is not degraded in this process and is released to catalyze further rounds of degradation.[1]

Signaling Pathway Diagram

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_E3_Complex VHL E3 Ubiquitin Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade PROTAC (S,R,S)-AHPC-PEG4-[POI Ligand] Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex VHL VHL ElonginBC Elongin B/C VHL->Ternary_Complex Cul2 Cullin 2 Rbx1 Rbx1 POI Target Protein (POI) POI->Ternary_Complex E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E1 Activates Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data: Binding Affinities

The efficacy of a PROTAC is highly dependent on the binding affinity of its constituent ligands to their respective proteins. The (S,R,S)-AHPC moiety is derived from the well-characterized VHL ligand, VH032. Below is a summary of binding affinities for VH032 and its amine-functionalized derivatives to the VHL complex.

Compound NameAlias(es)Binding ParameterValueAssay Method
VH032 Parent VHL LigandKd185 nMNot Specified
(S,R,S)-AHPC VH032 amineKi5.7 µMTR-FRET
IC5013.3 µMTR-FRET
(S,R,S)-AHPC-PEG4-NH2 VH032-PEG4-amineIC505.9 nMTR-FRET

Data sourced from references[6][7].

Experimental Protocols

Characterizing the mechanism of action of a PROTAC derived from (S,R,S)-AHPC-PEG4-NH2 involves a series of biophysical and cell-based assays to confirm ternary complex formation and subsequent protein degradation.

Isothermal Titration Calorimetry (ITC)
  • Purpose: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the (S,R,S)-AHPC-containing ligand to the VHL E3 ligase complex.

  • Methodology:

    • Sample Preparation: Prepare a solution of the purified VHL-ElonginB-ElonginC (VCB) complex in a precisely buffered solution. Prepare a separate solution of the VHL ligand (e.g., (S,R,S)-AHPC) in the identical buffer to avoid heat changes from buffer mismatch.[8]

    • ITC Experiment: Load the VCB complex solution into the sample cell of the calorimeter. Load the ligand solution into the injection syringe.

    • Titration: Perform a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature. The instrument measures the minute heat changes that occur upon binding.

    • Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to calculate the Kd, ΔH, and n.

Surface Plasmon Resonance (SPR)
  • Purpose: To measure the kinetics (association and dissociation rates) and affinity of binary (ligand-protein) and ternary (VHL-PROTAC-POI) complex formation in real-time.

  • Methodology:

    • Chip Preparation: Immobilize the purified VCB complex onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis:

      • Flow a series of concentrations of the PROTAC molecule over the chip surface.

      • The binding of the PROTAC to the immobilized VCB complex causes a change in the refractive index at the surface, which is detected by the instrument and reported in response units (RU).

      • Measure the association (kon) and dissociation (koff) rates. The Kd is calculated as koff/kon.

    • Ternary Complex Analysis:

      • Prepare solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the purified target protein (POI).

      • Flow these pre-mixed solutions over the VCB-immobilized chip.

      • An increase in binding signal compared to the PROTAC alone confirms the formation of the ternary complex. Kinetic analysis of these curves provides insight into the stability and cooperativity of the ternary complex.

Western Blot for In-Cell Protein Degradation
  • Purpose: To quantify the reduction in the levels of a target protein within cells after treatment with a PROTAC.

  • Methodology:

    • Cell Treatment: Culture cells expressing the target protein and treat them with various concentrations of the PROTAC for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them to release the cellular proteins.

    • Protein Quantification: Determine the total protein concentration in each lysate using an assay like the BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody that specifically recognizes the target protein.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be calculated.

Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_Biophysical Biophysical Characterization cluster_Cellular Cell-Based Validation cluster_Downstream Downstream Analysis Synthesis Conjugate POI Ligand to (S,R,S)-AHPC-PEG4-NH2 ITC 1. ITC Analysis (Binary Binding: PROTAC <> VCB) Synthesis->ITC Characterize Affinity SPR 2. SPR Analysis (Ternary Complex Formation) ITC->SPR Confirm Ternary Complex Kinetics Degradation 3. Western Blot (Measure POI Degradation) SPR->Degradation Validate in Cellular Context DC50 Calculate DC50 & Dmax Degradation->DC50 Phenotype Phenotypic Assays (e.g., Cell Viability, etc.) DC50->Phenotype Assess Functional Consequence

Caption: General workflow for PROTAC development and validation.

References

The Strategic Role of (S,R,S)-AHPC-PEG4-NH2 in the Formation of Potent Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of these molecules is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting element. This guide delves into the specific role of (S,R,S)-AHPC-PEG4-NH2, a widely utilized chemical entity that combines a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase with a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker, culminating in a reactive primary amine for conjugation.

Core Components and Mechanism of Action

(S,R,S)-AHPC-PEG4-NH2 is a pre-fabricated building block designed to streamline the synthesis of VHL-recruiting PROTACs. It consists of two key functional domains:

  • (S,R,S)-AHPC (hydroxyproline derivative): This moiety serves as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry ensures high-affinity and selective binding to VHL, a crucial step in the formation of a productive ternary complex.

  • PEG4 (4-unit Polyethylene Glycol) Linker: This flexible chain provides several advantages. Its hydrophilic nature enhances the solubility of the final PROTAC molecule, a common challenge in PROTAC development. The length of the PEG4 linker is optimized to span the distance between the VHL E3 ligase and the target protein, facilitating the formation of a stable ternary complex.

  • -NH2 (Primary Amine): This terminal functional group provides a convenient attachment point for a ligand that binds to the protein of interest (POI). Standard amide coupling reactions are typically employed to conjugate the POI ligand to this amine, completing the synthesis of the heterobifunctional PROTAC molecule.

The overarching mechanism of a PROTAC synthesized using (S,R,S)-AHPC-PEG4-NH2 is to induce the proximity of a target protein to the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

The Significance of the Linker in PROTAC Efficacy

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. The PEG4 linker in (S,R,S)-AHPC-PEG4-NH2 contributes to:

  • Ternary Complex Formation and Stability: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.

  • Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can improve the overall solubility of the often large and hydrophobic PROTAC molecule. While PEGylation can sometimes hinder passive cell permeability, the relatively short 4-unit chain in this linker represents a balance between improved solubility and maintaining the potential for cellular uptake.

  • Pharmacokinetic Properties: The physicochemical properties imparted by the linker can influence the drug metabolism and pharmacokinetic (DMPK) profile of the PROTAC.

Application in the Development of MDM2-Targeting PROTACs

A key application for VHL-based PROTACs is the targeted degradation of the oncoprotein Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. By degrading MDM2, p53 levels can be stabilized, leading to cell cycle arrest and apoptosis in cancer cells.

While a specific PROTAC, designated A1895, has been described in patent literature as being synthesized from (S,R,S)-AHPC-PEG4-NH2 for applications related to MDM2, detailed public data on this specific molecule is limited. However, the broader class of VHL-based MDM2 degraders provides a strong basis for understanding its potential efficacy.

Quantitative Data on VHL-based MDM2 Degraders

The following table summarizes representative quantitative data for VHL-based PROTACs targeting MDM2. It is important to note that the specific performance of a PROTAC can vary significantly based on the target ligand and the cellular context.

ParameterDescriptionRepresentative Value Range
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.10 - 500 nM
Dmax The maximum percentage of target protein degradation achieved.> 90%
Binding Affinity (Kd) to VHL The dissociation constant for the binding of the PROTAC to the VHL E3 ligase.100 - 1000 nM
Binding Affinity (Kd) to MDM2 The dissociation constant for the binding of the PROTAC to the MDM2 target protein.5 - 100 nM
Ternary Complex Cooperativity (α) A measure of the synergistic binding of the PROTAC to both the target protein and the E3 ligase. An α > 1 indicates positive cooperativity.2 - 20

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTACs. Below are outlines of key experimental protocols.

PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to the amine group of (S,R,S)-AHPC-PEG4-NH2.

Materials:

  • (S,R,S)-AHPC-PEG4-NH2

  • POI ligand with a carboxylic acid functional group

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the POI ligand (1.0 eq) and (S,R,S)-AHPC-PEG4-NH2 (1.1 eq) in anhydrous DMF.

  • Add the amide coupling reagents (e.g., HATU (1.2 eq), HOBt (1.2 eq)).

  • Add the organic base (e.g., DIPEA (3.0 eq)) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the kinetics and affinity of binding between the PROTAC, the target protein, and the E3 ligase.

Procedure:

  • Immobilize the target protein or the E3 ligase on a sensor chip.

  • Flow different concentrations of the PROTAC over the chip to measure the binary binding affinity.

  • To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein partner and flow the complex over the immobilized protein.

  • Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the dissociation constant (Kd).

Visualizing the PROTAC Mechanism and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC (S,R,S)-AHPC-PEG4-NH2 based PROTAC POI Target Protein (e.g., MDM2) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation workflow.

MDM2_Degradation_Pathway PROTAC VHL-based MDM2 PROTAC MDM2 MDM2 PROTAC->MDM2 Targets p53 p53 MDM2->p53 Ubiquitinates & Degrades MDM2_degradation MDM2 Degradation MDM2->MDM2_degradation p53_stabilization p53 Stabilization (Increased Levels) MDM2_degradation->p53_stabilization Leads to Apoptosis Apoptosis p53_stabilization->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_stabilization->Cell_Cycle_Arrest

Caption: Downstream effects of MDM2 degradation by a PROTAC.

Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation start Start: (S,R,S)-AHPC-PEG4-NH2 + POI Ligand coupling Amide Coupling start->coupling purification Purification (HPLC) coupling->purification final_protac Final PROTAC purification->final_protac cell_treatment Cell Treatment final_protac->cell_treatment binding_assay Binding Assays (SPR) (Affinity) final_protac->binding_assay western_blot Western Blot (Degradation) cell_treatment->western_blot viability_assay Cell Viability Assay cell_treatment->viability_assay dc50_dmax Determine DC50/Dmax western_blot->dc50_dmax kd Determine Kd binding_assay->kd ic50 Determine IC50 viability_assay->ic50

(S,R,S)-AHPC-PEG4-NH2: A Technical Guide for VHL E3 Ligase Ligand in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG4-NH2, a widely utilized E3 ligase ligand for the von Hippel-Lindau (VHL) protein. This document serves as a core resource for researchers and drug development professionals engaged in the design and application of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Introduction to (S,R,S)-AHPC-PEG4-NH2

(S,R,S)-AHPC-PEG4-NH2, also known as VH032-PEG4-NH2, is a synthetic, high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2][3] It is a crucial component in the construction of PROTACs, bifunctional molecules designed to recruit specific target proteins to the VHL E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[4][5] The structure of (S,R,S)-AHPC-PEG4-NH2 consists of the (S,R,S)-AHPC (a derivative of the VHL ligand VH032) moiety, which provides high-affinity binding to VHL, connected to a four-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine (-NH2).[1][2][6][7][8] This terminal amine serves as a versatile chemical handle for conjugation to a "warhead" ligand that binds to the protein of interest.

The PEG4 linker offers several advantages, including enhanced solubility and optimized spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[9]

Mechanism of Action: VHL-Mediated Protein Degradation

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[10] In its natural role, this complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and degradation under normoxic conditions. PROTACs containing (S,R,S)-AHPC-PEG4-NH2 hijack this cellular machinery.

The PROTAC's (S,R,S)-AHPC moiety binds to VHL, while the warhead binds to the target protein. This induced proximity facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery.[10][11] This proximity enables the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC (S,R,S)-AHPC-PEG4-Warhead VHL VHL E3 Ligase PROTAC->VHL Binds (AHPC) POI Protein of Interest (POI) PROTAC->POI Binds (Warhead) Ternary_Complex VHL-PROTAC-POI Ternary Complex Ub Ubiquitin Ternary_Complex->Ub PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI E1, E2, E3 cascade Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Quantitative Data

The following tables summarize key quantitative parameters for (S,R,S)-AHPC-PEG4-NH2 and a representative PROTAC utilizing a similar VHL ligand.

Table 1: Binding Affinity of (S,R,S)-AHPC-PEG4-NH2 (VH032-PEG4-amine) to VHL

ParameterValueAssay MethodReference
IC50 430.8 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[12]
Ki 181.0 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[12]

Table 2: Degradation Efficacy of a Representative VHL-recruiting PROTAC (GW3965-PEG5-VH032)

Note: This data is for a PROTAC with a PEG5 linker, which is structurally very similar to the PEG4 linker and serves as a strong indicator of the potential efficacy of PROTACs derived from (S,R,S)-AHPC-PEG4-NH2.

Target ProteinCell LineDC50 (approx.)Dmax (approx.)Assay MethodReference
LXRβHuH-7~100-300 nM>70%Western Blot[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PROTACs incorporating (S,R,S)-AHPC-PEG4-NH2.

VHL Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of a test compound (e.g., a PROTAC) to the VHL complex.[14][15][16][17][18]

Materials:

  • Purified VHL/Elongin B/Elongin C (VCB) complex

  • Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a VHL ligand)

  • Assay Buffer: 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA[18]

  • Test compound (PROTAC or other inhibitor)

  • Black, low-binding 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration should be low (e.g., 1-10 nM) and ideally below the Kd of its interaction with the VCB complex.

    • Prepare a stock solution of the VCB complex in assay buffer. The final concentration should be around the Kd of the fluorescent probe.

    • Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup:

    • Add the VCB complex solution to each well.

    • Add the serial dilutions of the test compound or vehicle control to the respective wells.

    • Add the fluorescent probe to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

FP_Assay_Workflow start Start reagent_prep Prepare Reagents: - VCB Complex - Fluorescent Probe - Test Compound Dilutions start->reagent_prep plate_setup Set up 384-well plate: 1. Add VCB Complex 2. Add Test Compound/Vehicle 3. Add Fluorescent Probe reagent_prep->plate_setup incubation Incubate at RT (e.g., 60 min) plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis: - Plot FP vs. [Compound] - Determine IC50 measurement->data_analysis end End data_analysis->end

Fluorescence Polarization Assay Workflow.
Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[19][20][21]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis (DC50 & Dmax determination) detection->analysis end End analysis->end

Western Blot Workflow for PROTAC Efficacy.
Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a general overview of the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay for detecting and characterizing ternary complex formation in live cells.[2][10][11][22][23]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • Expression vector for the E3 ligase component (e.g., VHL) fused to HaloTag®

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC of interest

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

    • Plate the transfected cells into assay plates and incubate for 24 hours.

  • Cell Labeling and Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand (energy acceptor) to the cells and incubate.

    • Add the PROTAC at various concentrations.

  • Luminescence Measurement (Endpoint or Kinetic):

    • Add the NanoBRET™ Nano-Glo® Substrate (energy donor substrate).

    • Measure both the donor (460nm) and acceptor (618nm) emission signals using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, which can reveal the potency of ternary complex formation.

Synthesis of (S,R,S)-AHPC-PEG4-NH2

The synthesis of (S,R,S)-AHPC-PEG4-NH2 typically involves the coupling of the (S,R,S)-AHPC core, a protected PEG4 linker with a terminal amine, followed by deprotection. A representative synthetic scheme for a similar VH032-based PROTAC linker is presented in the literature and can be adapted for this specific molecule.[12][13] The synthesis generally involves standard peptide coupling and protection/deprotection chemistries.

Conclusion

(S,R,S)-AHPC-PEG4-NH2 is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its high affinity for VHL and the advantageous properties of the PEG4 linker make it a popular choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a solid foundation for the characterization and optimization of novel PROTACs based on this ligand. As the field of targeted protein degradation continues to expand, the use of well-characterized E3 ligase ligands like (S,R,S)-AHPC-PEG4-NH2 will remain critical for the development of new therapeutics.

References

The Structural Elucidation and Application of (S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a pivotal bifunctional molecule in the rapidly advancing field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled with a flexible tetra-polyethylene glycol (PEG4) linker terminating in a primary amine, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its structure, synthesis, and application, with a focus on experimental protocols and quantitative data relevant to drug development professionals.

Core Molecular Structure and Properties

This compound, also known by its synonym VH032-PEG4-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate. The "(S,R,S)" designation refers to the specific stereochemistry of the hydroxyproline (B1673980) core of the VHL ligand, which is crucial for its binding affinity and subsequent recruitment of the VHL E3 ligase complex. The molecule's structure is modular, consisting of three key components:

  • The (S,R,S)-AHPC (Advanced Hydroxyproline Compound) moiety: This is the high-affinity "warhead" that specifically binds to the VHL E3 ubiquitin ligase.

  • The PEG4 Linker: A flexible, hydrophilic 4-unit polyethylene (B3416737) glycol chain that connects the VHL ligand to the protein of interest (POI) ligand. The PEG linker enhances solubility and provides the necessary spatial orientation for the formation of a productive ternary complex (VHL-PROTAC-POI).

  • The Terminal Amine (-NH2) group: This functional handle allows for the covalent attachment of a ligand for a target protein via standard amide bond formation or other amine-reactive chemistries. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Physicochemical and Quality Control Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₃₂H₅₀ClN₅O₈S
Molecular Weight 700.29 g/mol
Appearance Light yellow to yellow solid
Purity Typically ≥95% (as determined by HPLC)
Solubility Soluble in water (50 mg/mL with ultrasonic treatment) and DMSO (100 mg/mL)
Storage Conditions 2-8°C for short-term storage; -20°C for long-term storage.
CAS Number 2064292-52-8

The PROTAC Signaling Pathway and Mechanism of Action

This compound is a key component in the construction of PROTACs, which function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The general mechanism is depicted in the signaling pathway diagram below.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Formation of Ternary Complex PROTAC (S,R,S)-AHPC-PEG4-Linker-POI_Ligand POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ternary_Complex POI :: PROTAC :: VHL PROTAC->Ternary_Complex Catalytic Cycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited to complex E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the core VHL ligand, followed by linker attachment and final deprotection. While specific details can be found in patent literature, a generalizable workflow is presented below.

Synthesis_Workflow Start Starting Materials (Leucine, Proline derivatives) Step1 Synthesis of (S,R,S)-AHPC Core (VH032-amine) Start->Step1 Step2 Coupling with Boc-protected PEG4-acid linker Step1->Step2 Step3 Boc Deprotection Step2->Step3 Step4 Salt Formation (HCl) Step3->Step4 Final_Product (S,R,S)-AHPC-PEG4-NH2 Hydrochloride Step4->Final_Product

Caption: General synthesis workflow.

Detailed Methodology for PROTAC Synthesis (Amide Coupling):

  • Dissolution: Dissolve the target protein ligand (containing a carboxylic acid) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Activation: Add a peptide coupling agent (e.g., HATU, HBTU) and an organic base (e.g., N,N-diisopropylethylamine - DIPEA). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound in the same solvent to the activated ester solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blot Protocol for Measuring PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). While specific values are dependent on the target ligand and cell line used, the table below presents representative data for VHL-based PROTACs with varying linker compositions to provide a comparative context.

Representative Degradation and Permeability Data for VHL-based PROTACs
PROTAC Construct (Target Ligand - Linker - VHL Ligand)DC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Pₑ, 10⁻⁶ cm/s)
Example 1 (BETi - PEG4 - VH032)5 - 20>90~0.5 - 1.5
Example 2 (Kinase Inhibitor - PEG4 - VH032)10 - 50>85~0.3 - 1.0
Example 3 (BETi - Alkyl Chain - VH032)20 - 100>90<0.1
Example 4 (Kinase Inhibitor - Rigid Linker - VH032)50 - 250~80~0.2 - 0.8

Data is representative and compiled from analogous studies of VHL-based PROTACs. Actual values will vary based on the specific target ligand and experimental conditions.

Conclusion

This compound is a well-characterized and versatile tool for the development of VHL-recruiting PROTACs. Its defined stereochemistry ensures high-affinity binding to the E3 ligase, while the PEG4 linker provides favorable physicochemical properties and the terminal amine allows for straightforward conjugation to a wide array of target-specific ligands. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this valuable building block into their targeted protein degradation programs.

The Strategic Role of the PEG4 Linker in AHPC-Based PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a warhead, an E3 ligase ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the specific function of the polyethylene (B3416737) glycol (PEG) linker, particularly the four-unit PEG4 linker, in the context of PROTACs utilizing an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligand for the von Hippel-Lindau (VHL) E3 ligase. We will explore the linker's impact on the physicochemical properties, ternary complex formation, and degradation efficiency of these targeted protein degraders, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to AHPC-Based PROTACs and the Critical Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] AHPC-based PROTACs specifically recruit the VHL E3 ligase, a component of the VHL-Elongin B-Elongin C (VCB) complex.[3]

The linker connecting the POI-binding ligand (warhead) and the AHPC moiety is not merely a spacer but a critical determinant of a PROTAC's biological activity.[1] The linker's length, composition, and flexibility influence several key parameters, including:

  • Solubility and Cell Permeability: The overall physicochemical properties of the PROTAC are heavily influenced by the linker.

  • Ternary Complex Formation: The linker must be of optimal length and geometry to facilitate the productive formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[3]

  • Degradation Efficiency: The stability and conformation of the ternary complex directly impact the efficiency of ubiquitination and subsequent degradation of the target protein, often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4]

The PEG4 Linker: Properties and Advantages

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties. A PEG4 linker consists of four repeating ethylene (B1197577) glycol units.

Physicochemical Properties
  • Hydrophilicity: The ether oxygens in the PEG backbone impart hydrophilicity, which can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[5] This is a crucial factor for both in vitro handling and in vivo bioavailability.

  • Flexibility: PEG linkers are highly flexible, allowing the PROTAC to adopt multiple conformations. This conformational plasticity can be advantageous in searching for the optimal orientation required for stable ternary complex formation.[6]

  • Biocompatibility: PEG is a well-established biocompatible polymer, which is beneficial for therapeutic applications.

Impact on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long may result in an entropic penalty upon binding and lead to unproductive binding modes.

While specific data for a PEG4 linker needs to be evaluated on a case-by-case basis, studies on AHPC-based PROTACs with varying PEG linker lengths targeting BET proteins and PLK1 have shown that linker length significantly impacts degradation potency. For instance, in one study, a longer PEG linker (n=8) resulted in more potent BRD4 degradation compared to shorter linkers.[7] This highlights the necessity of linker optimization for achieving maximal efficacy.

Quantitative Data Analysis

The following tables summarize representative quantitative data for VHL-recruiting PROTACs, illustrating the impact of linker modifications on degradation potency. It is important to note that the optimal linker is target-dependent.

Table 1: Degradation Potency of VHL-Based PROTACs with Varying PEG Linker Lengths Targeting BRD4 [7]

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)
PROTAC AAHPC-PEG2-WarheadBRD4150>90
PROTAC BAHPC-PEG4-WarheadBRD450>95
PROTAC CAHPC-PEG8-WarheadBRD415>98

Data is illustrative and based on trends observed in published literature. Actual values are PROTAC- and cell line-dependent.

Table 2: Degradation Potency of a VHL-Based PROTAC Targeting PLK1 [7]

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)
PROTAC DAHPC-PEG4-WarheadPLK175~90

Data is illustrative and based on trends observed in published literature. Actual values are PROTAC- and cell line-dependent.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol is a standard method to quantify the degradation of a target protein.[8]

Materials:

  • Cell line expressing the target protein

  • AHPC-PEG4-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the AHPC-PEG4-based PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-VHL ternary complex.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Procedure Outline:

  • Load the E3 ligase (VHL) into the ITC cell.

  • Titrate the AHPC-PEG4-based PROTAC into the cell and measure the heat changes to determine the binary binding affinity.

  • In a separate experiment, pre-saturate the E3 ligase with the target protein in the ITC cell.

  • Titrate the PROTAC into the pre-formed binary complex to measure the ternary complex formation.

SPR monitors the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Procedure Outline:

  • Immobilize the E3 ligase (VHL) on the SPR sensor chip.

  • Inject a solution containing the AHPC-PEG4-based PROTAC and the target protein over the chip surface.

  • Monitor the association and dissociation kinetics to determine binding affinities and rates.

This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein-protein interactions.

Procedure Outline:

  • Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.

  • Treat the cells with the AHPC-PEG4-based PROTAC.

  • Add the HaloTag® NanoBRET™ ligand and the NanoBRET™ substrate.

  • Measure the BRET signal, which is indicative of ternary complex formation.

Visualizing Signaling Pathways and Workflows

Graphviz diagrams are provided below to illustrate key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC AHPC-PEG4 PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin POI_bound POI Proteasome 26S Proteasome PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ub-POI VHL_bound VHL PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cellular Assays cluster_invivo In Vivo Studies Target_Selection Target Protein Selection Warhead_Design Warhead Design Target_Selection->Warhead_Design Linker_Design Linker Design (e.g., PEG4) Warhead_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assays Binary & Ternary Binding Assays (ITC, SPR) Synthesis->Binding_Assays Degradation_Assay Western Blot (DC50, Dmax) Binding_Assays->Degradation_Assay Cell_Permeability Cell Permeability Assays Degradation_Assay->Cell_Permeability Cellular_Degradation In-Cell Degradation (NanoBRET, Western) Cell_Permeability->Cellular_Degradation Phenotypic_Assays Phenotypic Assays Cellular_Degradation->Phenotypic_Assays PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assays->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: A typical workflow for the development of PROTACs.

BRD4_Signaling cluster_effect Effect of PROTAC PROTAC AHPC-PEG4-BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Degradation Proteasomal Degradation BRD4->Degradation Is degraded Chromatin Chromatin BRD4->Chromatin Binds to acetylated histones BRD4_degraded BRD4 Degraded Transcription Gene Transcription (e.g., c-Myc) Chromatin->Transcription Promotes Transcription_down Transcription Downregulated Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives BRD4_degraded->Chromatin Proliferation_down Proliferation Inhibited

Caption: Signaling pathway of BRD4 degradation by an AHPC-based PROTAC.

Conclusion

The PEG4 linker plays a multifaceted and crucial role in the design and function of AHPC-based PROTACs. Its hydrophilicity and flexibility can significantly enhance the solubility and cell permeability of the PROTAC molecule, while its length is a critical parameter for optimizing the geometry of the ternary complex to achieve efficient and potent protein degradation. The selection of the linker is a key step in the development of effective PROTAC-based therapeutics and requires careful empirical evaluation through a suite of in vitro and cellular assays. The protocols and data presented in this guide provide a framework for the rational design and evaluation of AHPC-based PROTACs incorporating PEG4 and other linkers.

References

(S,R,S)-AHPC-PEG4-NH2 Hydrochloride: An In-Depth Technical Guide to a Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of effective PROTACs hinges on the careful selection of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG4-NH2 hydrochloride , a widely utilized building block in PROTAC synthesis. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine. This guide will delve into its core attributes, provide illustrative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to empower researchers in the design and execution of their TPD studies.

Core Concepts of this compound in PROTAC Technology

This compound serves as a foundational component for constructing VHL-recruiting PROTACs. Its structure is strategically designed to facilitate the assembly of these potent protein degraders.

  • (S,R,S)-AHPC Moiety: This component is a potent and well-characterized ligand for the VHL E3 ligase.[1] Its specific stereochemistry is crucial for high-affinity binding to the VHL protein, a necessary step for the recruitment of the ubiquitination machinery.

  • PEG4 Linker: The 4-unit polyethylene glycol (PEG) spacer offers several advantages in PROTAC design. It enhances the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large molecules.[2] The flexibility of the PEG chain can also be critical for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]

  • Terminal Amine (-NH2): The primary amine group provides a reactive handle for the straightforward conjugation of a ligand for the protein of interest (POI). This is typically achieved through amide bond formation with a carboxylic acid on the POI ligand, a common and robust synthetic transformation.

The hydrochloride salt form of the molecule enhances its stability and handling properties.[1]

Mechanism of Action: PROTACs Utilizing (S,R,S)-AHPC-PEG4-NH2

PROTACs synthesized using (S,R,S)-AHPC-PEG4-NH2 function by hijacking the VHL E3 ligase to induce the degradation of a target protein. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the conjugated POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the VHL E3 ligase.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC (S,R,S)-AHPC-PEG4-POI PROTAC PROTAC->PROTAC Catalytic Cycle POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ternary_Complex POI-PROTAC-VHL Ub Ubiquitin Ub->Ternary_Complex Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Ternary_Complex->POI Ubiquitination

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-PEG4-NH2.

Data Presentation: Illustrative Quantitative Data

Table 1: Illustrative Degradation Data for a VHL-Recruiting KRAS G12C PROTAC (LC-2)

Cell LineGenotypeDC50 (µM)Dmax (%)Reference
NCI-H2030+/+0.59 ± 0.20~80[3]
MIA PaCa-2+/+0.32 ± 0.08~75[3]
SW1573+/+0.76 ± 0.30~70[3]

Note: LC-2 is a PROTAC that couples a covalent KRAS G12C inhibitor to a VHL ligand. While the exact linker is not (S,R,S)-AHPC-PEG4-NH2, this data provides a relevant example of VHL-mediated degradation of a high-value target.[3]

Table 2: Illustrative Degradation Data for VHL-Recruiting BTK PROTACs

PROTACCell LineDC50 (nM)Dmax (%)Reference
NC-1Mino2.297[4]
IR-2Mino<10~90[4]
RC-3Mino<10~90[4]

Note: These PROTACs target Bruton's tyrosine kinase (BTK) using a VHL ligand and various linkers, demonstrating the high potency achievable with this mechanism of action.[4]

Table 3: Illustrative Degradation Data for a VHL-Recruiting BRD4 PROTAC (BD-7148)

Cell LineDC50 (nM)Dmax (%)Selectivity over BRD2/3Reference
MV4;110.999>1000-fold[5]
MDA-MB-2311.0>95>1000-fold[5]
MDA-MB-4535.6>95>1000-fold[5]
MCF73.5>95>1000-fold[5]
T47D0.2>95>1000-fold[5]

Note: BD-7148 is a highly potent and selective BRD4 degrader that utilizes a VHL ligand, showcasing the exceptional selectivity that can be achieved.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs using this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with this compound.

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography or a preparative HPLC system

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-COOH (1.0 equivalent) in the anhydrous solvent.

  • Activation: Add the peptide coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated POI ligand solution, add a solution of this compound (1.0 equivalent) and an additional equivalent of the organic base in the anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Once the reaction is complete, quench the reaction with water or saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow POI_COOH POI Ligand-COOH Reaction Amide Bond Formation POI_COOH->Reaction AHPC_Linker_NH2 (S,R,S)-AHPC-PEG4-NH2 AHPC_Linker_NH2->Reaction Coupling_Reagents HATU, DIPEA, DMF Coupling_Reagents->Reaction Purification Purification (HPLC) Reaction->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC via amide bond formation.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.[6]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis apparatus, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of protein degradation.

Protocol 3: In Vivo Xenograft Model for PROTAC Efficacy Testing

This protocol provides a general framework for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.[7]

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • Synthesized PROTAC formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Equipment for dosing (e.g., gavage needles for oral administration)

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in PBS or a mixture of PBS and Matrigel into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • PROTAC Administration: Administer the PROTAC to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration of treatment.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target protein degradation by Western blot or immunohistochemistry to confirm the in vivo mechanism of action.

Xenograft_Workflow Cell_Implantation Cancer Cell Implantation Tumor_Growth Tumor Growth & Randomization Cell_Implantation->Tumor_Growth PROTAC_Dosing PROTAC/Vehicle Administration Tumor_Growth->PROTAC_Dosing Monitoring Tumor & Body Weight Monitoring PROTAC_Dosing->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis Endpoint->PD_Analysis

Caption: General workflow for an in vivo xenograft study.

Mandatory Visualization: Signaling Pathways

The following diagrams, created using the DOT language, illustrate key signaling pathways that can be modulated by PROTACs designed to target specific oncoproteins.

KRAS Signaling Pathway

Degradation of oncogenic KRAS (e.g., KRAS G12C) can inhibit downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[8]

KRAS_Signaling cluster_KRAS KRAS Signaling RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathways.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway. Its degradation can block downstream signaling, including the NF-κB pathway, which is crucial for the survival of certain B-cell malignancies.[9]

BTK_Signaling cluster_BTK BTK Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway.

BRD4-Mediated Signaling

BRD4 is a bromodomain and extraterminal (BET) protein that plays a critical role in transcriptional regulation. Its degradation can lead to the downregulation of key oncogenes like c-MYC and also impact inflammatory signaling pathways such as JAK/STAT.[7][10]

BRD4_Signaling cluster_BRD4 BRD4-Mediated Signaling BRD4 BRD4 cMYC c-MYC Oncogene BRD4->cMYC JAK_STAT JAK/STAT Pathway BRD4->JAK_STAT Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Inflammation Inflammation JAK_STAT->Inflammation

Caption: Simplified BRD4-mediated signaling pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible, solubilizing PEG linker with a reactive amine handle, provides a robust starting point for the development of novel protein degraders. This in-depth technical guide has provided an overview of its mechanism of action, illustrative quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. By leveraging this information, researchers can accelerate their efforts in the exciting and rapidly advancing field of targeted protein degradation.

References

The Core Principles of VHL-Recruiting PROTACs Utilizing AHPC Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase through the use of aminomethyl-hydroxyproline-based (AHPC) ligands. We will explore the mechanism of action, present key quantitative data for prominent examples, provide detailed experimental protocols for their characterization, and visualize the critical pathways and workflows.

Introduction to VHL-Recruiting PROTACs and the Role of AHPC

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The Von Hippel-Lindau (VHL) tumor suppressor is a widely utilized E3 ligase in PROTAC design.

(S,R,S)-AHPC and its methylated derivative, (S,R,S)-AHPC-Me, have emerged as effective VHL ligands. These ligands are instrumental in the synthesis of potent PROTACs, such as ARV-771 and GMB-475, which target proteins implicated in various diseases.[1][2] The AHPC moiety facilitates the recruitment of the VHL E3 ligase complex, initiating the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action

The mechanism of VHL-recruiting PROTACs using an AHPC ligand can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the VHL E3 ligase, forming a key ternary complex (POI-PROTAC-VHL).

  • Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This proximity allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC AHPC-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds E2 E2-Ub Ubiquitination Ubiquitination of POI E2->Ubiquitination Transfers Ub Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Ternary_Complex->Ubiquitination Recruits Ubiquitination->PROTAC Released Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Polyubiquitinated_POI->Proteasome Recognized by

PROTAC-mediated protein degradation pathway.

Quantitative Data of AHPC-Based VHL-Recruiting PROTACs

The efficacy of PROTACs is evaluated by several key parameters, including their binding affinity to the target protein and E3 ligase, and their ability to induce protein degradation, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC NameTarget Protein(s)VHL LigandTarget Binding LigandCell Line(s)DC50DmaxBinding Affinity (Kd)Reference(s)
ARV-771 BRD2, BRD3, BRD4(S,R,S)-AHPC-MeJQ1 analog22Rv1 (Prostate Cancer)<1 nM>90%BRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM[2][3][4]
GMB-475 BCR-ABL1(S,R,S)-AHPCGNF-5 analogK562 (CML), Ba/F3~1 µM (IC50 for proliferation)Not explicitly statedNot explicitly stated[5][6]
AHPC(Me)-C6-NH2 FBXO22(S,R,S)-AHPC-MePrimary AmineJurkat77 nM99%Not explicitly stated

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and characterization of PROTACs. Below are methodologies for key assays.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest

  • AHPC-based PROTAC

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis end End analysis->end

Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (POI-PROTAC-VHL).

Materials:

  • Cell line expressing the protein of interest

  • AHPC-based PROTAC

  • MG132 (proteasome inhibitor)

  • Co-IP lysis buffer

  • Antibody against VHL (for immunoprecipitation)

  • Control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (against POI and VHL)

Procedure:

  • Cell Treatment: Culture cells and pre-treat with MG132 for 1-2 hours to prevent degradation of the target protein. Treat cells with the PROTAC or DMSO for 2-4 hours.

  • Cell Lysis: Lyse cells using Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-VHL antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the POI and VHL. The presence of the POI in the VHL immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.

Materials:

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant target protein (POI)

  • AHPC-based PROTAC

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • Running buffer

Procedure:

  • Ligand Immobilization: Immobilize the VBC complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC-VHL):

    • Inject a series of concentrations of the PROTAC over the immobilized VBC surface.

    • Monitor the binding and dissociation in real-time.

    • Regenerate the sensor surface between injections.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VBC surface.

    • Monitor the binding response, which represents the formation of the ternary complex.

    • Analyze the data to determine the kinetics and affinity of the ternary complex formation. The cooperativity of the system can be assessed by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the POI.

SPR_Workflow cluster_0 Binary Interaction (PROTAC-VHL) cluster_1 Ternary Complex Formation Immobilize_VHL Immobilize VHL on Chip Inject_PROTAC Inject PROTAC Immobilize_VHL->Inject_PROTAC Measure_Binding1 Measure ka, kd, KD Inject_PROTAC->Measure_Binding1 Immobilize_VHL2 Immobilize VHL on Chip Inject_PROTAC_POI Inject PROTAC + POI Immobilize_VHL2->Inject_PROTAC_POI Measure_Binding2 Measure Ternary Complex Kinetics Inject_PROTAC_POI->Measure_Binding2

Workflow for SPR-based binding analysis.

Conclusion

AHPC-based VHL-recruiting PROTACs represent a powerful and versatile class of molecules for targeted protein degradation. Their development and characterization rely on a robust understanding of their mechanism of action and the application of quantitative biochemical and cellular assays. This guide provides a foundational framework for researchers and drug developers working in this exciting field, offering insights into the core principles, key data, and essential experimental methodologies. The continued exploration and optimization of AHPC-based PROTACs hold significant promise for the development of novel therapeutics for a wide range of diseases.

References

(S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine. This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC that can induce the degradation of specific proteins of interest. Understanding the chemical properties and stability of this linker-ligand conjugate is paramount for the successful development of robust and effective PROTAC drugs.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines general experimental protocols for assessing its stability, and discusses its role in the broader context of PROTAC-mediated protein degradation.

Chemical and Physical Properties

This compound is a complex synthetic molecule. Its key physicochemical properties, compiled from various chemical suppliers, are summarized in the table below. These properties are crucial for its handling, formulation, and application in chemical synthesis.

PropertyValue
Synonyms VH032-PEG4-NH2 hydrochloride, VHL Ligand-Linker Conjugates 4 hydrochloride
Molecular Formula C₃₂H₅₀ClN₅O₈S
Molecular Weight 700.29 g/mol
CAS Number 2064292-52-8
Appearance Light yellow to yellow solid
Purity Typically ≥95%
Solubility Soluble in DMSO (≥100 mg/mL) and Water (≥50 mg/mL with sonication).[1]
Storage Conditions Recommended storage as a solid at 2-8°C.[2] For long-term storage, -20°C is advised.[3] Solutions should be stored at -80°C for up to one year.[3] It is important to protect the compound from moisture.[1]

Stability Profile

While specific, publicly available quantitative stability data for this compound is limited, its stability can be inferred from the chemical nature of its constituent parts: the (S,R,S)-AHPC VHL ligand, the PEG linker, and the terminal primary amine. A comprehensive stability assessment should involve forced degradation studies under various stress conditions.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The amide bonds within the molecule are susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the cleavage of the molecule. The ether linkages within the PEG chain are generally more stable to hydrolysis but can degrade under harsh acidic conditions.

  • Oxidation: The primary amine and the sulfur atom in the thiazole (B1198619) ring are potential sites for oxidation. Exposure to oxidative conditions could lead to the formation of various oxidation products.

  • Photodegradation: Aromatic systems and other chromophores within the molecule may absorb UV or visible light, potentially leading to photodegradation.

The following table summarizes the expected stability of this compound under different stress conditions, based on general chemical principles.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., pH 1-3) Moderate to Low: The amide bonds are susceptible to acid-catalyzed hydrolysis.Cleavage products resulting from amide bond hydrolysis.
Neutral (e.g., pH 6-8) High: The molecule is expected to be relatively stable at neutral pH.Minimal degradation expected under normal conditions.
Basic (e.g., pH 9-12) Moderate to Low: The amide bonds are susceptible to base-catalyzed hydrolysis.Cleavage products resulting from amide bond hydrolysis.
Oxidative (e.g., H₂O₂) Moderate to Low: The primary amine and the thiazole ring are potential sites of oxidation.N-oxides, sulfoxides, and other oxidative degradation products.
Thermal (Elevated Temp.) Moderate: Stability will depend on the temperature and duration of exposure. High temperatures can accelerate hydrolytic and oxidative degradation.A mixture of hydrolytic and oxidative degradation products.
Photolytic (UV/Vis Light) Moderate to Low: The aromatic rings in the structure may absorb light, leading to photodegradation. The extent of degradation will depend on the wavelength and intensity of the light source.Photodegradation products, which can be complex and varied.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of experiments should be conducted. The following are detailed methodologies for key stability-indicating experiments.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for various time points.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for various time points.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C) for an extended period.

    • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method (see below).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradation products.

  • Mass Spectrometry: Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

Objective: To develop a chromatographic method that can separate the parent compound from all potential degradation products and impurities.

Methodology:

  • Column Selection: Screen various reversed-phase columns (e.g., C18, C8) with different particle sizes and dimensions.

  • Mobile Phase Optimization:

    • Aqueous Phase: Typically 0.1% formic acid or 0.1% trifluoroacetic acid in water to ensure good peak shape for the amine-containing compound.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of early-eluting polar degradants and the parent compound.

  • Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector is recommended for peak purity analysis.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation studies.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a critical component in the construction of PROTACs that utilize the VHL E3 ligase. The primary amine provides a reactive handle for conjugation to a ligand that binds to the protein of interest.

Signaling Pathway: The Ubiquitin-Proteasome System

The PROTAC created using this compound functions by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this pathway.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ubiquitination Ubiquitination Cascade POI Target Protein (POI) PROTAC (S,R,S)-AHPC-PEG4-NH2 -based PROTAC POI->PROTAC Binds to POI Ligand E1 E1 Ubiquitin-Activating Enzyme Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase VHL->POI Polyubiquitination VHL->PROTAC Binds to VHL Ligand E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Ub Transfer Ub Ubiquitin (Ub) Proteasome->Ub Ub Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow: PROTAC Assembly and Validation

The synthesis of a functional PROTAC using this compound and its subsequent validation follows a structured workflow.

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Validation Biological Validation Linker (S,R,S)-AHPC-PEG4-NH2 Hydrochloride Coupling Amide Coupling Reaction Linker->Coupling POI_Ligand Target Protein Ligand (with reactive group) POI_Ligand->Coupling Purification Purification (e.g., HPLC) Coupling->Purification PROTAC_Product Final PROTAC Molecule Purification->PROTAC_Product Cell_Culture Cell Line Treatment PROTAC_Product->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Degradation_Confirmation Confirmation of Target Protein Degradation Western_Blot->Degradation_Confirmation

Caption: Experimental workflow for PROTAC synthesis and validation.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. A thorough understanding of its chemical properties, handling requirements, and stability profile is critical for its effective use. While specific degradation data for this molecule is not widely published, established principles of medicinal chemistry and standard stability testing protocols provide a robust framework for its characterization. The methodologies and information presented in this guide are intended to support the rational design and development of novel protein degraders, ultimately contributing to the advancement of new medicines.

References

The Technical Guide to (S,R,S)-AHPC-PEG4-NH2 Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary strategy in cancer therapy, offering the potential to eliminate pathogenic proteins that were previously considered "undruggable." At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to an E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG4-NH2 hydrochloride , a widely utilized linker in the development of PROTACs for cancer research. This molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a 4-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in an amine group for conjugation to a target protein ligand. The PEG component notably enhances the solubility and bioavailability of the resulting PROTAC.[1]

Core Components and Mechanism of Action

This compound is a building block for PROTACs, which function by inducing the degradation of a target protein of interest (POI).[2] The (S,R,S)-AHPC moiety serves as a ligand for the VHL E3 ubiquitin ligase.[2] The terminal amine group allows for covalent attachment to a "warhead," a ligand that binds to a specific cancer-associated protein. The PEG4 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

The general mechanism of action for a PROTAC utilizing this linker is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity.

  • Ubiquitination: This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, which is catalyzed by the VHL E3 ligase.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

This process is catalytic, as the PROTAC is released after inducing ubiquitination and can then engage another target protein molecule.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are often proprietary, a general approach can be extrapolated from related patent literature, such as US patent US20170008904A1, which is frequently cited in relation to this compound.[3][4] The synthesis generally involves the coupling of three key fragments: the (S,R,S)-AHPC core, the PEG4 linker with a protected amine, and the terminal amine group.

A representative synthetic approach would involve:

  • Synthesis of the (S,R,S)-AHPC core: This is a multi-step process often starting from chiral precursors to establish the correct stereochemistry.

  • Functionalization of the PEG4 linker: A commercially available PEG4 linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected) is typically used.

  • Coupling of (S,R,S)-AHPC to the PEG linker: The (S,R,S)-AHPC core is coupled to the protected PEG linker using standard peptide coupling reagents such as HATU and DIPEA in a suitable solvent like DMF.

  • Deprotection: The protecting group on the terminal amine is removed to yield the final (S,R,S)-AHPC-PEG4-NH2 product, which is then converted to its hydrochloride salt for improved stability and handling.

Applications in Cancer Research: The Case of KRAS G12C Degradation

A prominent example of the application of a VHL-recruiting PROTAC utilizing a similar linker architecture is the development of LC-2, a degrader of the oncogenic KRAS G12C mutant protein.[5] The KRAS protein is a key signaling node, and the G12C mutation is a driver in numerous cancers. LC-2 is composed of a KRAS G12C covalent inhibitor (MRTX849) as the warhead, linked to a VHL ligand.[5]

Quantitative Data for LC-2

The efficacy of LC-2 has been evaluated in various cancer cell lines, with the key metrics being the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Cell LineGenotypeDC50 (μM)Dmax (%)
NCI-H2030KRAS G12C/G12C0.59 ± 0.20~80
MIA PaCa-2KRAS G12C/G12C0.32 ± 0.08~75
SW1573KRAS G12C/G12C0.76 ± 0.30~90
NCI-H23KRAS G12C/WT0.25 ± 0.08~90
NCI-H358KRAS G12C/WT0.52 ± 0.30~40

Data from Bond MJ, et al. ACS Cent Sci. 2020;6(8):1367-1375.

Experimental Protocols

The following are representative protocols for the evaluation of PROTACs developed using this compound.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein following PROTAC treatment.

Materials:

  • Cancer cell line of interest

  • PROTAC compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound for the desired time course (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Cancer cell line of interest

  • PROTAC compound

  • Cell culture medium and supplements

  • Opaque-walled multi-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in opaque-walled multi-well plates.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Visualizations

PROTACs developed with this compound can modulate various cancer-related signaling pathways by degrading key protein nodes. In the case of the KRAS G12C degrader LC-2, the primary affected pathway is the MAPK/ERK signaling cascade.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC (S,R,S)-AHPC-PEG4-NH2 -based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., KRAS G12C) Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-PEG4-NH2.

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Culture treatment PROTAC Treatment (Varying Concentrations & Times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot for Target Protein Levels quantification->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) quantification->viability_assay data_analysis Data Analysis (DC50, Dmax, GI50) western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: PROTAC Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating a PROTAC's efficacy.

MAPK_Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS G12C (Active GTP-bound) RTK->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation PROTAC KRAS G12C PROTAC (e.g., LC-2) PROTAC->KRAS Induces Degradation

Caption: The MAPK/ERK signaling pathway is inhibited by KRAS G12C degradation.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs in cancer research. Its ability to effectively recruit the VHL E3 ligase, coupled with the favorable pharmacokinetic properties imparted by the PEG4 spacer, makes it a cornerstone in the development of novel protein degraders. The successful application in targeting challenging oncoproteins like KRAS G12C highlights the potential of PROTACs built with this linker to address unmet needs in cancer therapy. This technical guide provides a foundational understanding for researchers and drug developers looking to leverage this powerful tool in their own research endeavors.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-PEG4-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This application note provides a detailed guide to the synthesis of PROTACs utilizing the pre-synthesized E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG4-NH2 hydrochloride. This building block incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine for convenient conjugation to a POI ligand.

The use of a pre-formed ligand-linker conjugate such as this compound streamlines the PROTAC synthesis process, allowing researchers to focus on the development and attachment of ligands for their specific protein of interest.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound building block is presented in the table below. These properties are crucial for understanding its handling, reactivity, and contribution to the overall characteristics of the final PROTAC molecule.

PropertyValueReference
Molecular Formula C₃₂H₅₀ClN₅O₈S[1]
Molecular Weight 700.29 g/mol [1]
Appearance Light yellow to yellow solid[2]
Purity ≥95%[3]
Storage 2-8°C[4]
Solubility Soluble in DMSO and Ethanol (100 mg/mL), and Water (100 mg/mL)[5]

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves a standard amide coupling reaction with a POI ligand that has a carboxylic acid functional group. A schematic of this workflow is depicted below.

G cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis A POI Ligand with Carboxylic Acid (e.g., JQ1-acid) C Amide Coupling (HATU, DIPEA, DMF) A->C B (S,R,S)-AHPC-PEG4-NH2 hydrochloride B->C D Crude PROTAC C->D E Reverse-Phase HPLC D->E F Characterization (LC-MS, NMR) E->F G Final PROTAC F->G

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol details the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The synthesis involves the coupling of the BRD4 ligand, JQ1-acid, with this compound.

Materials:

  • This compound

  • JQ1-acid (or other POI ligand with a carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase preparative HPLC system

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

  • NMR (Nuclear Magnetic Resonance) spectrometer

Procedure:

  • Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve JQ1-acid (1.0 equivalent) in anhydrous DMF.

  • Activation: To the solution of JQ1-acid, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated JQ1-acid solution, add a solution of this compound (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Purification: Purify the crude PROTAC molecule by reverse-phase preparative HPLC to obtain the final product with high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Quantitative Data (Illustrative Example):

The following table provides an illustrative example of the expected quantitative data for the synthesis of a BRD4-targeting PROTAC. Actual results may vary depending on the specific POI ligand and reaction conditions.

ParameterIllustrative Value
Yield 40-60%
Purity (by HPLC) >95%
Mass Spectrometry Expected [M+H]⁺ observed
¹H NMR Conforms to the expected structure

Downstream Signaling and Biological Evaluation

A PROTAC synthesized with (S,R,S)-AHPC-PEG4-NH2 targets a specific protein for degradation, leading to downstream biological consequences. In the case of a BRD4-targeting PROTAC, its degradation affects the transcription of key oncogenes.

G cluster_protac PROTAC Action cluster_downstream Downstream Effects PROTAC BRD4-PROTAC BRD4 BRD4 PROTAC->BRD4 binds VHL VHL E3 Ligase PROTAC->VHL recruits Proteasome 26S Proteasome BRD4->Proteasome degraded by cMyc c-Myc Transcription (downregulated) BRD4->cMyc regulates VHL->BRD4 ubiquitinates Ub Ubiquitin CellCycle Cell Cycle Arrest cMyc->CellCycle leads to Apoptosis Apoptosis cMyc->Apoptosis induces

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols for Biological Evaluation:

1. Western Blot for Protein Degradation:

  • Objective: To confirm the degradation of the target protein (e.g., BRD4) in a cellular context.

  • Procedure:

    • Culture relevant cells (e.g., cancer cell lines expressing BRD4).

    • Treat cells with increasing concentrations of the synthesized PROTAC for a defined time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands. A decrease in the POI band intensity relative to the loading control indicates degradation.

2. Cell Viability Assay:

  • Objective: To assess the effect of POI degradation on cell proliferation.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with a serial dilution of the PROTAC.

    • After a set incubation period (e.g., 72 hours), add a viability reagent (e.g., CellTiter-Glo®).

    • Measure the luminescence or absorbance to determine the percentage of viable cells.

3. Target Engagement Assay (e.g., NanoBRET™):

  • Objective: To confirm that the PROTAC engages both the POI and the E3 ligase within the cell.

  • Procedure:

    • Co-express tagged versions of the POI and the E3 ligase (e.g., NanoLuc®-POI and HaloTag®-E3 ligase) in cells.

    • Add the HaloTag® ligand and the NanoLuc® substrate.

    • Treat the cells with the PROTAC.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the POI and the E3 ligase, confirming ternary complex formation.

Conclusion

This compound is a valuable and convenient building block for the synthesis of VHL-recruiting PROTACs. Its pre-optimized VHL ligand and integrated PEG linker simplify the synthetic process, enabling researchers to efficiently generate and test novel protein degraders. The protocols and data presented in this application note provide a comprehensive guide for the successful synthesis and evaluation of PROTACs using this versatile reagent.

References

Application Notes and Protocols: Conjugating a Protein of Interest to (S,R,S)-AHPC-PEG4-NH2 for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs).[1][2] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.[2][3][4]

This document provides a detailed protocol for the conjugation of a protein of interest (POI) to (S,R,S)-AHPC-PEG4-NH2, a common VHL ligand-linker conjugate.[5][6][7][8] (S,R,S)-AHPC is a ligand for the VHL E3 ligase, and the PEG4 linker provides a flexible spacer with a terminal primary amine for conjugation.[5][9] The protocol described herein utilizes carbodiimide (B86325) chemistry to activate the carboxylic acid groups on the POI for subsequent reaction with the primary amine of the VHL ligand-linker, forming a stable amide bond.

Principle of the Method

The conjugation strategy is a two-step process facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

  • Activation of the Protein of Interest: EDC activates the carboxyl groups (present on aspartic acid, glutamic acid residues, and the C-terminus) of the POI to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions.

  • Stabilization and Conjugation: NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester on the protein. This NHS-activated POI can then efficiently react with the primary amine of (S,R,S)-AHPC-PEG4-NH2 to form a stable amide bond, resulting in the desired POI-PROTAC conjugate.[11][12][13]

Materials and Reagents

ReagentSupplierCatalog Number
Protein of Interest (POI)User-defined-
(S,R,S)-AHPC-PEG4-NH2Various supplierse.g., MedChemExpress HY-130335A
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
Activation/Coupling Buffer (e.g., MES Buffer)Sigma-AldrichM3671
Reaction Buffer (e.g., PBS, pH 7.2-7.5)Gibco10010023
Quenching Buffer (e.g., Tris-HCl)Invitrogen15568025
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Desalting Columns (e.g., Zeba™ Spin)Thermo Fisher Scientific89882

Experimental Protocols

Preparation of Reagents
  • Protein of Interest (POI) Solution:

    • Prepare the POI at a concentration of 1-5 mg/mL in an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0 (Activation/Coupling Buffer).[14] Amine-containing buffers like Tris should be avoided as they will compete in the reaction.[15]

  • (S,R,S)-AHPC-PEG4-NH2 Stock Solution:

    • Prepare a 10 mM stock solution of (S,R,S)-AHPC-PEG4-NH2 in anhydrous DMSO.[16] Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • EDC and NHS Solutions:

    • Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in the Activation/Coupling Buffer. These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[10] Do not store these solutions.

Activation of the Protein of Interest
  • To 1 mL of the POI solution in Activation/Coupling Buffer, add 100 µL of the freshly prepared 10 mg/mL EDC solution and 100 µL of the freshly prepared 10 mg/mL NHS solution. The molar ratio of POI:EDC:NHS should be optimized, but a starting point of 1:10:25 is recommended.[17]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[18]

Conjugation of (S,R,S)-AHPC-PEG4-NH2 to the Activated Protein
  • Immediately after the activation step, remove the excess EDC and NHS using a desalting column equilibrated with Reaction Buffer (e.g., PBS, pH 7.2-7.5). This buffer exchange also raises the pH, which is optimal for the subsequent amine reaction.[14]

  • To the desalted, activated POI solution, add the (S,R,S)-AHPC-PEG4-NH2 stock solution to achieve a final molar excess of 10-20 fold over the POI. The optimal ratio should be determined experimentally.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Quenching the Reaction
  • To stop the conjugation reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[12] Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate
  • Remove unreacted (S,R,S)-AHPC-PEG4-NH2 and other small molecules from the conjugate using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

Characterization and Storage
  • The concentration of the final conjugate can be determined using a standard protein assay such as the Bradford or BCA assay.

  • The conjugation efficiency can be assessed by techniques such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or HPLC.

  • For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.[13]

Quantitative Data Summary

ParameterRecommended RangeNotes
POI Concentration1-5 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio of POI:EDC:NHS1:10:25 (starting point)Optimize for your specific POI.
Molar Excess of (S,R,S)-AHPC-PEG4-NH210-20 foldTitrate to achieve desired degree of labeling.
Activation Reaction Time15-30 minutes
Conjugation Reaction Time2 hours at RT or overnight at 4°C
Quenching Buffer Concentration50-100 mMe.g., Tris-HCl

Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: POI Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quenching & Purification cluster_step5 Step 5: Final Product POI Protein of Interest (POI) in Amine-Free Buffer Activation Activation Reaction (POI + EDC + NHS) 15-30 min, RT POI->Activation AHPC (S,R,S)-AHPC-PEG4-NH2 in DMSO Conjugation Conjugation Reaction (Activated POI + AHPC-PEG4-NH2) 2h RT or O/N 4°C AHPC->Conjugation EDC_NHS EDC & NHS in Amine-Free Buffer EDC_NHS->Activation Desalting1 Desalting (Buffer Exchange to pH 7.2-7.5) Activation->Desalting1 Desalting1->Conjugation Quenching Quenching (Add Tris Buffer) Conjugation->Quenching Desalting2 Purification (Desalting/Dialysis) Quenching->Desalting2 Final_Product Purified POI-PROTAC Conjugate Desalting2->Final_Product

Caption: Experimental workflow for conjugating a protein of interest (POI) to (S,R,S)-AHPC-PEG4-NH2.

protac_moa cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC POI-(S,R,S)-AHPC-PEG4 Conjugate POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted to Ub Ubiquitin PROTAC->Ub facilitates transfer of VHL VHL E3 Ligase VHL->PROTAC recruits Ub->POI poly-ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC derived from a POI-(S,R,S)-AHPC-PEG4 conjugate.

References

Application Notes and Protocols for In Vitro Degradation Assays Using AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] This is achieved through their heterobifunctional nature, consisting of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]

This application note focuses on PROTACs utilizing an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligand, which specifically recruits the von Hippel-Lindau (VHL) E3 ligase.[4] We provide detailed protocols for in vitro assays to characterize the degradation efficiency of these PROTACs, guidelines for data presentation, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action of AHPC-based PROTACs

AHPC-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[5][6] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][3] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AHPC-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_workflow PROTAC Development and Evaluation Workflow Synthesis PROTAC Synthesis (AHPC-linker-warhead) Purification Purification and Characterization (LC-MS, NMR) Synthesis->Purification Treatment PROTAC Treatment (Dose-Response and Time-Course) Purification->Treatment Cell_Culture Cell Line Selection and Culture Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification (BCA) Treatment->Lysis Degradation_Assay Degradation Assessment (Western Blot / In-Cell Western) Lysis->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Downstream_Assays Downstream Functional Assays (e.g., Cell Viability, Target Engagement) Data_Analysis->Downstream_Assays Signaling_Pathway cluster_pathway Impact of BRD4 Degradation on c-MYC Pathway PROTAC AHPC-based BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Induces Degradation Degradation BRD4 Degradation Transcription Transcription of c-MYC BRD4->Transcription Promotes Acetylated_Histones Acetylated Histones on Oncogene Promoters Acetylated_Histones->Transcription Recruits BRD4 to cMYC_Protein c-MYC Protein Transcription->cMYC_Protein Cell_Proliferation Cancer Cell Proliferation cMYC_Protein->Cell_Proliferation Drives Degradation->Transcription Inhibits

References

Application Notes: Determination of DC50 and Dmax for (S,R,S)-AHPC-PEG4-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. This is achieved by co-opting the cell's natural ubiquitin-proteasome system.[1] An (S,R,S)-AHPC-PEG4-NH2 based PROTAC is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a PEG4 linker, and a warhead that targets a specific protein of interest for degradation.[2]

The efficacy of a PROTAC is primarily defined by two key parameters:

  • DC50: The concentration of the PROTAC that results in a 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

This document provides detailed application notes and protocols for determining the DC50 and Dmax of an (S,R,S)-AHPC-PEG4-NH2 based PROTAC targeting a hypothetical protein, "Target Protein X" (TPX).

Signaling Pathway of PROTAC-Mediated Protein Degradation

The (S,R,S)-AHPC-PEG4-NH2 PROTAC facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein (TPX). This proximity enables the E3 ligase to polyubiquitinate TPX, marking it for recognition and subsequent degradation by the 26S proteasome.[3][4]

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC (S,R,S)-AHPC-PEG4-NH2 PROTAC Ternary_Complex TPX-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex TPX Target Protein X (TPX) TPX->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-Ubiquitination of TPX Ternary_Complex->Ubiquitination E1, E2, E3 activity Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Ub Ubiquitin Ub->Ubiquitination Degradation TPX Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Experimental_Workflow cluster_workflow Workflow for DC50 and Dmax Determination start Start: Cell Culture treatment PROTAC Treatment (Dose-Response) start->treatment harvest Cell Lysis / Fixation treatment->harvest quantification Protein Quantification Assays harvest->quantification wb Western Blot quantification->wb icw In-Cell Western quantification->icw hibit HiBiT Assay quantification->hibit nanobret NanoBRET Assay quantification->nanobret analysis Data Analysis (Dose-Response Curve) wb->analysis icw->analysis hibit->analysis nanobret->analysis results Determine DC50 & Dmax analysis->results

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation with (S,R,S)-AHPC-PEG4-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-PEG4-NH2 in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][4] The (S,R,S)-AHPC-PEG4-NH2 is a key building block in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC based ligand for the von Hippel-Lindau (VHL) E3 ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker.[5][6][7][8][9] The PEG linker enhances solubility and provides the necessary spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[3][10] This complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-PEG4-NH2 in the development of novel PROTACs and the subsequent evaluation of their efficacy in mediating protein degradation via Western blot analysis.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC synthesized using (S,R,S)-AHPC-PEG4-NH2 involves hijacking the cell's natural protein disposal system. The PROTAC first binds to the target protein of interest (POI) and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[1][11] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG4-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using (S,R,S)-AHPC-PEG4-NH2

This protocol provides a general guideline for conjugating a warhead (a ligand for the POI) to the (S,R,S)-AHPC-PEG4-NH2 linker.

Materials:

  • (S,R,S)-AHPC-PEG4-NH2

  • Warhead with a reactive carboxylic acid group

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction monitoring tools (e.g., LC-MS, TLC)

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Dissolve the warhead in an appropriate anhydrous solvent.

  • Add the coupling agents and the base to the solution.

  • Stir the mixture for a few minutes to activate the carboxylic acid group of the warhead.

  • Add a solution of (S,R,S)-AHPC-PEG4-NH2 in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress using LC-MS or TLC.

  • Once the reaction is complete, quench the reaction and purify the crude product using HPLC or flash chromatography to obtain the final PROTAC.

  • Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a synthesized PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and reagents

  • Synthesized PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[1]

    • Treat the cells with various concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 4, 8, 16, 24 hours).[2]

    • Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.[1]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[2]

    • Run the gel to separate the proteins by size.[2]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane thoroughly with TBST.

  • Detection and Data Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[1]

    • Re-probe the membrane with a primary antibody against a loading control.

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Data Presentation

The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different PROTAC concentrations and treatment durations.

Table 1: Quantitative Analysis of Target Protein Degradation

PROTAC Concentration (nM)Treatment Duration (hours)Normalized Target Protein Level (Arbitrary Units)Percent Degradation (%)
0 (Vehicle)241.000
0.1240.955
1240.8020
10240.5545
100240.2080
1000240.1585

Note: The data presented in this table is hypothetical and serves as an example. Actual results will vary depending on the specific PROTAC, target protein, and cell line used.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for Western blot analysis and the logical relationship between the key components and steps.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Signal Detection G->H I Data Analysis (Densitometry) H->I J Results (DC50, Dmax) I->J

Caption: Experimental workflow for Western blot analysis.

Logical_Relationships cluster_logic Logical Relationships in PROTAC Analysis PROTAC (S,R,S)-AHPC-PEG4-NH2 based PROTAC Western_Blot Western Blot Analysis PROTAC->Western_Blot Is tested by Cell_Line Target-Expressing Cell Line Cell_Line->Western_Blot Is used in Degradation_Data Protein Degradation Data Western_Blot->Degradation_Data Generates Primary_Ab Primary Antibody (Anti-Target) Primary_Ab->Western_Blot Is a reagent for Loading_Ctrl Loading Control Ab (e.g., Anti-GAPDH) Loading_Ctrl->Western_Blot Is a reagent for Efficacy_Assessment PROTAC Efficacy (DC50, Dmax) Degradation_Data->Efficacy_Assessment Leads to

Caption: Logical relationships of key components.

References

Designing Cell-Based Assays for VHL-Recruiting PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and implementing cell-based assays for the evaluation of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Detailed protocols for key experiments are provided, along with structured data presentation and visualizations to facilitate understanding and application.

Introduction to VHL-Recruiting PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] VHL-recruiting PROTACs specifically engage the VHL E3 ligase, a commonly hijacked ligase in PROTAC design.[4] The formation of a ternary complex between the POI, the PROTAC, and VHL leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5][6] This event-driven pharmacology presents a powerful alternative to traditional occupancy-based inhibition.

The successful development of VHL-recruiting PROTACs relies on a robust suite of cell-based assays to characterize their activity, including target engagement, ternary complex formation, target degradation, and downstream functional effects.

Core Signaling Pathway and Mechanism of Action

The fundamental mechanism of a VHL-recruiting PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VHL-Recruiting PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds Functional_Outcome Downstream Functional Outcome Target->Functional_Outcome Leads to VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into Degraded_Peptides->Functional_Outcome Alters

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Key Cell-Based Assays and Experimental Workflow

A comprehensive evaluation of a VHL-recruiting PROTAC involves a cascade of assays to confirm each step of its mechanism of action. The general workflow begins with assessing target engagement and degradation, followed by mechanistic studies and functional outcome analysis.

Experimental_Workflow Start Start: PROTAC Compound Target_Engagement 1. Target Engagement (e.g., CETSA, NanoBRET) Start->Target_Engagement Target_Degradation 2. Target Protein Degradation (e.g., Western Blot, HiBiT) Target_Engagement->Target_Degradation Mechanistic_Studies 3. Mechanistic Studies Target_Degradation->Mechanistic_Studies Ternary_Complex 3a. Ternary Complex Formation (e.g., Co-IP, NanoBRET) Mechanistic_Studies->Ternary_Complex Ubiquitination 3b. Ubiquitination (e.g., In-cell Ubiquitination Assay) Mechanistic_Studies->Ubiquitination Functional_Assays 4. Functional Assays (e.g., Cell Viability, Downstream Signaling) Ternary_Complex->Functional_Assays Ubiquitination->Functional_Assays End End: PROTAC Candidate Characterization Functional_Assays->End

Caption: General experimental workflow for PROTAC characterization.

Data Presentation: Quantitative Summary of PROTAC Activity

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[7][8] The impact on cell viability is measured by the half-maximal inhibitory concentration (IC₅₀).[9]

Table 1: Representative Data for VHL-Recruiting PROTACs

PROTAC IDTarget ProteinE3 Ligase RecruitedCell LineAssay MethodDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)Reference
Compound 9IRAK4VHLPBMCsWestern Blot151>95N/A[7]
Compound 8IRAK4VHLPBMCsWestern Blot259>90N/A[7]
MZ1BRD4VHLHeLaNot Specified~100>90~300[10]
ARV-771BRD3(BD2)VHL22Rv1Not Specified~5>95~10[11]
DT2216BCL-XLVHLMOLT-4Not Specified~25>90~50[12]
ACBI2SMARCA2VHLA549Not Specified<10>95N/A[13]

Note: The values presented are for representative PROTACs and may vary depending on the specific experimental conditions.

Experimental Protocols

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cell line of interest

  • VHL-recruiting PROTAC stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-target protein, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imager

Protocol:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, 24 hours).[14]

  • Cell Lysis: Aspirate the media, wash the cells twice with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells and incubate on ice for 30 minutes.[14]

  • Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14]

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane and apply an ECL substrate. Image the resulting chemiluminescent signal.[14]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To confirm the formation of the target-PROTAC-VHL ternary complex in cells.[15]

Materials:

  • Cell lysates from PROTAC-treated cells

  • Antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as described above)

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control as described for the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and VHL to detect the co-immunoprecipitated proteins. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

In-Cell Ubiquitination Assay

Objective: To detect the ubiquitination of the target protein induced by the PROTAC.

Materials:

  • Cell line of interest

  • VHL-recruiting PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against the target protein for immunoprecipitation

  • Antibody against ubiquitin for Western blot detection

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a vehicle control. In a parallel set of wells, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.[16]

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates as described in the Co-IP protocol.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated samples indicates an increase in the polyubiquitination of the target protein.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To assess the effect of PROTAC-induced target degradation on cell viability.[17]

Materials:

  • Opaque-walled 96-well plates

  • Cell line of interest

  • VHL-recruiting PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.[9]

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[9]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.[9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Downstream Signaling and Functional Outcomes

The degradation of a target protein is expected to modulate its downstream signaling pathways.

Downstream_Signaling Target_Degradation Target Protein Degradation Downstream_Effector_1 Downstream Effector 1 (e.g., p-ERK) Target_Degradation->Downstream_Effector_1 Inhibits/Activates Downstream_Effector_2 Downstream Effector 2 (e.g., c-Myc) Target_Degradation->Downstream_Effector_2 Inhibits/Activates Cellular_Response_1 Cellular Response 1 (e.g., Apoptosis) Downstream_Effector_1->Cellular_Response_1 Cellular_Response_2 Cellular Response 2 (e.g., Cell Cycle Arrest) Downstream_Effector_2->Cellular_Response_2

Caption: Impact of target degradation on downstream signaling.

Assessing the levels of key downstream signaling molecules by Western blot or other methods can confirm the functional consequences of target protein degradation.[14][18] For example, the degradation of a kinase would be expected to decrease the phosphorylation of its substrates.

Conclusion

The systematic application of this panel of cell-based assays is crucial for the successful discovery and development of potent and selective VHL-recruiting PROTACs. By thoroughly characterizing target engagement, degradation, mechanism of action, and functional outcomes, researchers can gain a comprehensive understanding of their PROTAC candidates and make informed decisions for further optimization and clinical translation.

References

Application Notes and Protocols for Targeted Protein Degradation Using (S,R,S)-AHPC-PEG4-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to selectively eliminate specific unwanted proteins from cells.[2] PROTACs consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[2]

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a key building block in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC-based ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[3][4][5][6] This terminal amine allows for the covalent attachment of a ligand specific to a target protein, enabling the creation of a novel PROTAC. The PEG4 spacer enhances solubility and provides flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

This document provides detailed application notes and protocols for utilizing this compound to synthesize a PROTAC and subsequently evaluate its ability to degrade a specific target protein. For illustrative purposes, we will use the well-characterized bromodomain-containing protein 4 (BRD4) as an example target protein. BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes, making it an attractive target for cancer therapy.[8]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-PEG4-Target Ligand PROTAC VHL VHL E3 Ligase Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Binds VHL->Ternary_Complex Recruited PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein of interest.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating a known BRD4 ligand with an appropriate functional group (e.g., a carboxylic acid) to the terminal amine of this compound.

Materials:

  • This compound

  • BRD4 ligand with a carboxylic acid functional group (e.g., a derivative of JQ1)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC purification system

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the BRD4 ligand-carboxylic acid in anhydrous DMF.

  • Add HATU, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound in anhydrous DMF and add DIPEA to neutralize the hydrochloride salt.

  • Add the solution of (S,R,S)-AHPC-PEG4-NH2 to the activated BRD4 ligand solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the final PROTAC product by mass spectrometry and NMR.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein via Western blot.[2][8]

Materials:

  • Human cancer cell line expressing the target protein (e.g., HeLa or MDA-MB-231 for BRD4)[8]

  • Complete growth medium

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium.

    • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[2]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

Workflow for Determining PROTAC Efficacy

The following diagram outlines the key steps involved in determining the efficacy of a PROTAC, including the calculation of DC50 and Dmax values.

PROTAC_Workflow cluster_workflow Experimental Workflow for DC50 and Dmax Determination A 1. Cell Seeding & Culture B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blot Analysis C->D E 5. Densitometry & Normalization D->E F 6. Data Plotting & Analysis E->F G 7. Determine DC50 & Dmax F->G

Caption: Workflow for determining the DC50 and Dmax of a PROTAC.

Data Presentation and Analysis

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximal degradation (Dmax).[9]

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

These values are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Table 1: Representative Data for a Hypothetical BRD4-Degrader
PROTAC Concentration (nM)% BRD4 Remaining (Normalized to Vehicle)
0 (Vehicle)100
185
1052
5025
10015
50012
100013
Table 2: Calculated Efficacy Parameters for the Hypothetical BRD4-Degrader
ParameterValue
DC50 ~12 nM
Dmax ~88%

Alternative and Orthogonal Validation Methods

While Western blotting is a standard method, other techniques can provide more quantitative and higher-throughput data.

HiBiT/NanoBRET Assay

This method involves CRISPR/Cas9-mediated knock-in of a small HiBiT tag into the endogenous locus of the target protein.[10][11] The HiBiT tag combines with a larger LgBiT subunit to form a functional NanoLuc luciferase. The resulting luminescence is directly proportional to the amount of the target protein, allowing for real-time, quantitative monitoring of protein degradation in live cells.[10]

Capillary-Based Immunoassay (e.g., Simple Western)

This automated method offers higher throughput and better reproducibility compared to traditional Western blotting.[12] It uses capillary electrophoresis to separate proteins, which are then immunodetected.

Mass Spectrometry-Based Proteomics

This is the gold standard for assessing PROTAC selectivity.[10] It allows for the unbiased identification and quantification of thousands of proteins in a cell lysate, revealing any off-target degradation effects.

Logical Relationship for Method Selection

The choice of assay depends on the stage of the drug discovery process.

Method_Selection Start Start: PROTAC Synthesis Primary_Screening Primary Screening (High-Throughput) Start->Primary_Screening Synthesized Library Secondary_Validation Secondary Validation (Dose-Response) Primary_Screening->Secondary_Validation Active Hits HiBiT_Assay HiBiT/NanoBRET Primary_Screening->HiBiT_Assay Selectivity_Profiling Selectivity Profiling (Lead Candidates) Secondary_Validation->Selectivity_Profiling Potent Degraders Western_Blot Western Blot / Capillary Immunoassay Secondary_Validation->Western_Blot End End: Candidate Selection Selectivity_Profiling->End Selective Leads Proteomics Mass Spectrometry Selectivity_Profiling->Proteomics

Caption: Logical workflow for selecting validation methods in PROTAC discovery.

Conclusion

This compound is a versatile and valuable tool for the development of PROTACs targeting a wide range of proteins for degradation. By following the detailed protocols outlined in these application notes, researchers can effectively synthesize novel PROTACs and rigorously evaluate their efficacy and selectivity. The combination of traditional methods like Western blotting with modern, high-throughput techniques will accelerate the discovery and development of new targeted protein degradation therapies.

References

Kinetic Analysis of PROTAC-Mediated Degradation Using (S,R,S)-AHPC-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the kinetic analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize an (S,R,S)-AHPC-based ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We outline the core principles of PROTAC-mediated protein degradation, present detailed protocols for key biochemical and cellular assays, and provide representative data from well-characterized VHL-recruiting PROTACs to serve as a benchmark for experimental design and data interpretation.

Introduction to VHL-Recruiting PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins rather than simply inhibiting their function. A PROTAC consists of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

This application note focuses on PROTACs that employ ligands based on the (S,R,S)-AHPC (also known as VH032) core structure. This moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully utilized E3 ligases in PROTAC development[1][2]. The (S,R,S)-AHPC-PEG4-NH2 is a ready-to-use chemical tool composed of the VHL ligand conjugated to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine, allowing for straightforward conjugation to a POI-binding ligand to create a functional PROTAC[3][4].

The mechanism involves the PROTAC simultaneously binding to both the POI and the VHL E3 ligase, forming a ternary complex[5]. This proximity induces the VHL ligase to poly-ubiquitinate the POI. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein[1]. Because the PROTAC is not degraded in this process, it can act catalytically to induce the degradation of multiple POI molecules. A thorough kinetic analysis of these steps is crucial for optimizing PROTAC design and predicting therapeutic efficacy.

Mechanism of Action & Key Kinetic Events

The efficacy of a PROTAC is not solely dependent on its binding affinity to the target but is a multi-step process governed by complex kinetics. Understanding these steps is essential for the rational design of effective degraders.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binding PROTAC PROTAC (POI Ligand-Linker-VHL Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->POI Dissociation Ternary->PROTAC Ternary->VHL Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Key Kinetic Steps:

  • Binary Complex Formation: The PROTAC binds independently to the POI and the VHL E3 ligase.

  • Ternary Complex Formation: The PROTAC bridges the POI and VHL to form a key POI-PROTAC-VHL ternary complex. The stability and conformation of this complex are critical for efficient ubiquitination[5]. The rate of formation and dissociation of this complex significantly influences degradation efficiency[6].

  • Ubiquitination: Within the ternary complex, an E2 ubiquitin-conjugating enzyme transfers ubiquitin to lysine (B10760008) residues on the surface of the POI. The rate of this step is dependent on the positioning of accessible lysines relative to the E2 enzyme's active site[7].

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the proteasome. The overall degradation rate constant (k_deg_) is a critical parameter for evaluating PROTAC performance.

Data Presentation: Representative Kinetic Parameters

The following tables summarize quantitative data for well-characterized VHL-recruiting PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins. These PROTACs, ARV-771 and MZ1, utilize a VHL ligand derived from the (S,R,S)-AHPC core. This data provides a benchmark for typical binding affinities and degradation performance.

Table 1: Binary Binding Affinities (Kd) of ARV-771

Target DomainBinding Affinity (Kd, nM)
BRD2 (BD1)34
BRD2 (BD2)4.7
BRD3 (BD1)8.3
BRD3 (BD2)7.6
BRD4 (BD1)9.6
BRD4 (BD2)7.6
Data sourced from MedChemExpress for ARV-771, a PROTAC utilizing an (S,R,S)-AHPC derivative[8][9].

Table 2: Cellular Degradation Potency (DC50) and Efficacy (Dmax) of BET PROTACs

PROTACCell LineTarget ProteinDC50 (nM)Dmax (%)Assay Time (h)
ARV-771 22Rv1 (Prostate Cancer)BRD2/3/4< 5> 9018
VCaP (Prostate Cancer)BRD4< 1> 9018
MZ1 HeLa (Cervical Cancer)BRD4~26~9024
22Rv1 (Prostate Cancer)BRD4~30> 9024
Generic HDAC PROTAC HCT116 (Colon Cancer)HDAC1550> 8024
HCT116 (Colon Cancer)HDAC3530> 8024
Representative data compiled from various sources. ARV-771 data from MCE[8]. MZ1 and HDAC PROTAC data are representative values from similar studies. DC50 is the concentration for 50% degradation; Dmax is the maximal degradation observed.

Experimental Workflow & Protocols

A systematic kinetic analysis involves a series of biochemical and cell-based assays to characterize each step of the PROTAC mechanism.

Experimental_Workflow cluster_biochem Biochemical Assays (In Vitro) cluster_cell Cell-Based Assays Start Start: PROTAC Synthesis TRFRET 1. Ternary Complex Formation (TR-FRET / SPR / ITC) Start->TRFRET Ub_Assay 2. In Vitro Ubiquitination (Western Blot / ELISA) TRFRET->Ub_Assay Deg_Assay 3. Cellular Degradation (HiBiT / In-Cell Western) Ub_Assay->Deg_Assay Washout 4. Target Recovery (Washout Experiment) Deg_Assay->Washout Analysis Data Analysis: Calculate Kd, α, DC50, Dmax, kdeg Washout->Analysis End End: Kinetic Profile Analysis->End

Caption: General experimental workflow for kinetic analysis.

Protocol 1: Ternary Complex Formation Assay using TR-FRET

This assay measures the formation of the POI-PROTAC-VHL complex in a homogenous format. It relies on the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when brought into proximity by the PROTAC.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged)

  • Terbium (Tb)-conjugated anti-His antibody (Donor)

  • Fluorescein-conjugated anti-GST antibody (Acceptor)

  • PROTAC compound synthesized with (S,R,S)-AHPC-PEG4-NH2

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

  • 384-well low-volume assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the PROTAC in DMSO, then dilute further in Assay Buffer to the desired final concentrations (typically from pM to µM).

  • Reaction Setup: In a 384-well plate, add the PROTAC dilutions.

  • Protein Addition: Add the purified POI and VBC complex to each well at optimized, fixed concentrations.

  • Antibody Addition: Add the Tb-anti-His and Fluorescein-anti-GST antibodies.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation[10]. From this data, the equilibrium dissociation constant (Kd) and cooperativity (α) of the ternary complex can be derived.

Protocol 2: Cellular Degradation Kinetics using HiBiT Assay

This live-cell, real-time assay quantitatively measures the degradation of a target protein. It requires CRISPR/Cas9 engineering to insert an 11-amino-acid HiBiT tag into the endogenous locus of the POI[7][11].

Materials:

  • HiBiT-tagged POI cell line

  • Cell culture medium and supplements

  • PROTAC compound

  • Nano-Glo® Endurazine™ Live Cell Substrate

  • White, opaque 96-well or 384-well cell culture plates

  • Luminometer with live-cell capabilities (maintaining 37°C and 5% CO2)

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in white opaque plates at an appropriate density and allow them to attach overnight[12].

  • Substrate Addition: On the day of the assay, replace the culture medium with fresh medium containing the Nano-Glo® Endurazine™ substrate. Incubate for at least 2 hours at 37°C to allow the luminescent signal to stabilize[13].

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Kinetic Measurement: Immediately place the plate in the pre-warmed luminometer. Measure luminescence at regular intervals (e.g., every 10-15 minutes) for an extended period (e.g., 24-48 hours)[12][13].

  • Data Analysis:

    • Normalize the luminescent signal at each time point to the t=0 reading for each well.

    • Plot the normalized luminescence vs. time for each PROTAC concentration to generate degradation curves.

    • From these curves, determine key kinetic parameters:

      • Dmax: The maximum percentage of protein degraded at a given concentration[14].

      • DC50: The concentration of PROTAC required to achieve 50% of the maximal degradation at a specific time point[14].

      • k_deg_ (Degradation Rate Constant): The initial rate of degradation, which can be calculated from the slope of the early time points of the degradation curve.

Protocol 3: In Vitro Ubiquitination Assay

This biochemical assay directly confirms that the PROTAC can induce the ubiquitination of the POI in a reconstituted system.

Materials:

  • Purified POI

  • Purified VBC complex

  • E1 Ubiquitin-Activating Enzyme

  • E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Ubiquitination Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 0.1 mM DTT, pH 7.5)

  • SDS-PAGE gels and Western blot reagents

  • Anti-POI antibody and anti-Ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, VBC complex, POI, Ubiquitin, and ATP in Ubiquitination Buffer.

  • PROTAC Addition: Add the PROTAC compound (or DMSO as a vehicle control) to the reaction mix.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blot:

    • Run the samples on an SDS-PAGE gel to separate proteins by molecular weight.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-POI antibody. The appearance of higher molecular weight bands or a "smear" above the unmodified POI band indicates poly-ubiquitination.

    • Alternatively, probe with an anti-Ubiquitin antibody after immunoprecipitating the POI.

  • Data Analysis: Quantify the intensity of the ubiquitinated species relative to the unmodified POI to compare the efficiency of different PROTACs. Include controls lacking E1, E3, or PROTAC to ensure the observed ubiquitination is specific.

Conclusion

The kinetic characterization of PROTACs is a multifaceted process that is essential for understanding their mechanism of action and for guiding medicinal chemistry efforts. By employing a suite of assays including TR-FRET for ternary complex analysis, live-cell HiBiT assays for degradation kinetics, and in vitro ubiquitination assays, researchers can build a comprehensive profile of their VHL-recruiting PROTACs. The use of validated building blocks like (S,R,S)-AHPC-PEG4-NH2 provides a reliable starting point for the development of potent and selective protein degraders. The representative data and detailed protocols provided herein serve as a robust framework for the successful kinetic evaluation of novel PROTAC candidates.

References

Troubleshooting & Optimization

Improving solubility of (S,R,S)-AHPC-PEG4-NH2 hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of (S,R,S)-AHPC-PEG4-NH2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. Adequate aqueous solubility is crucial for the successful application of this compound in biological assays and for the development of potential therapeutics, as it directly impacts bioavailability and the reliability of experimental results. The PEG4 spacer and the hydrochloride salt form are included in its structure to enhance aqueous solubility and improve handling and stability.[1][2]

Q2: What are the known solubility properties of this compound?

The solubility of this compound has been reported in several solvents. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of other substances.

Q3: Why might I be experiencing poor solubility with this compound despite the PEG4 linker and hydrochloride salt?

While the PEG4 linker and hydrochloride salt are intended to improve solubility, PROTAC linkers and their conjugates are often large molecules with complex structures that can still present solubility challenges. Factors that can contribute to poor solubility include:

  • pH of the aqueous solution: The protonation state of the terminal amine and other ionizable groups is pH-dependent, which significantly affects solubility.

  • Common ion effect: In solutions containing chloride ions, the solubility of the hydrochloride salt may be reduced.

  • High concentration: Exceeding the solubility limit in a given solvent system will lead to precipitation.

  • Temperature: Solubility is often temperature-dependent.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer.

Have you considered the pH of your buffer?

  • Explanation: this compound is an amine hydrochloride salt. The terminal amine group is basic and will be protonated at acidic pH. This positive charge generally increases its interaction with water, leading to higher solubility. As the pH increases and becomes more basic, the amine group will be deprotonated, reducing its polarity and likely decreasing its aqueous solubility.

  • Recommendation: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6). If your experimental conditions allow, preparing a stock solution in a slightly acidic buffer and then diluting it into your final assay buffer may be a successful strategy.

Issue 2: My compound precipitates out of solution during my experiment.

Are you using a co-solvent in your stock solution?

  • Explanation: For compounds with challenging aqueous solubility, preparing a high-concentration stock solution in an organic solvent and then diluting it into the aqueous experimental medium is a common practice. However, if the final concentration of the organic solvent is too low, the compound may precipitate.

  • Recommendation: While direct aqueous solubility is preferred, using a minimal amount of a water-miscible organic co-solvent can be an effective strategy. Prepare a concentrated stock solution in 100% DMSO. Then, perform serial dilutions into your aqueous buffer. It is crucial to ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

Have you considered the use of excipients?

  • Explanation: Excipients are inactive substances that can be used to improve the solubility and stability of active pharmaceutical ingredients. For compounds like this compound, certain excipients can be beneficial.

  • Recommendations:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5][6][7] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to be effective in improving the solubility of PROTACs.[3]

    • Surfactants: Surfactants can aid in solubilizing hydrophobic compounds. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological experiments. It is important to use them at concentrations above their critical micelle concentration (CMC) and to verify their compatibility with your assay.

Quantitative Data Summary

SolventReported SolubilityConditions
Water50 mg/mLRequires ultrasonication
PBS (pH 7.2)5 mg/mLNot specified
DMSO1.1 mg/mLNot specified
Ethanol0.7 mg/mLNot specified
DMF1.1 mg/mLNot specified

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining thermodynamic solubility.[8][9][10][11]

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The solid should be in excess to ensure a saturated solution.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully remove an aliquot of the supernatant and dilute it with the appropriate mobile phase or buffer for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • The determined concentration represents the thermodynamic solubility at that specific pH and temperature.

Protocol 2: Improving Solubility with a Co-solvent System

Materials:

  • This compound

  • DMSO (anhydrous)

  • Desired aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Ensure the compound is fully dissolved.

  • To prepare your working solution, perform a serial dilution of the DMSO stock solution into your aqueous buffer.

  • When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent mixture has been exceeded.

  • It is critical to keep the final concentration of the co-solvent as low as possible and to confirm its compatibility with your specific experiment.

Visualizations

solubility_ph_relationship Impact of pH on Amine Hydrochloride Solubility cluster_ph pH Scale cluster_solubility Solubility Outcome Acidic_pH Acidic pH (e.g., 4-6) Amine_Form Predominant Species: Protonated Amine (R-NH3+) Acidic_pH->Amine_Form Protonation Neutral_pH Neutral pH (e.g., 7.4) Neutral_pH->Amine_Form Neutral_Form Predominant Species: Neutral Amine (R-NH2) Neutral_pH->Neutral_Form Basic_pH Basic pH (e.g., >8) Basic_pH->Neutral_Form Deprotonation High_Solubility Higher Solubility Lower_Solubility Lower Solubility Amine_Form->High_Solubility Neutral_Form->Lower_Solubility

Caption: Relationship between pH and the solubility of an amine hydrochloride.

experimental_workflow Workflow for Addressing Solubility Issues Start Compound Fails to Dissolve Check_pH Adjust pH to be slightly acidic (4-6) Start->Check_pH Use_Cosolvent Prepare stock in DMSO, then dilute Check_pH->Use_Cosolvent Insoluble Success Compound Dissolved Check_pH->Success Soluble Add_Excipient Use Cyclodextrin (e.g., SBE-β-CD) or Surfactant Use_Cosolvent->Add_Excipient Insoluble Use_Cosolvent->Success Soluble Add_Excipient->Success Soluble Re-evaluate Re-evaluate concentration or formulation Add_Excipient->Re-evaluate Insoluble

Caption: Troubleshooting workflow for solubility enhancement.

References

Troubleshooting failed protein degradation with (S,R,S)-AHPC-PEG4-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG4-NH2 based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of (S,R,S)-AHPC-PEG4-NH2 in my PROTAC?

(S,R,S)-AHPC-PEG4-NH2 is a popular E3 ligase ligand-linker conjugate. The (S,R,S)-AHPC component is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, while the PEG4 linker provides a flexible connection to your target protein ligand.[1][2][3][4] The terminal amine group (-NH2) allows for covalent attachment to a suitable functional group on your target-binding warhead.

Q2: I am not observing any degradation of my target protein. What are the common initial troubleshooting steps?

When no degradation is observed, a systematic approach is crucial. Start by verifying the fundamental aspects of your experiment.[5][6]

  • Compound Integrity: Confirm the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR.[6]

  • Target Engagement: Ensure that the warhead portion of your PROTAC is capable of binding to the target protein.

  • E3 Ligase Recruitment: Verify that the (S,R,S)-AHPC moiety is correctly binding to the VHL E3 ligase. The specific stereochemistry of (S,R,S)-AHPC is critical for VHL binding; incorrect epimers will be inactive.[6]

  • Protein Detection: Confirm that your Western blot protocol is optimized and that the antibody for your target protein is specific and sensitive enough to detect changes in protein levels.[6]

Q3: My dose-response curve shows a "hook effect." What does this mean and how can I mitigate it?

The "hook effect" is a common phenomenon in PROTAC experiments where the extent of protein degradation decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[5]

To mitigate the hook effect:

  • Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve.[5][7]

  • Test Lower Concentrations: The maximal degradation often occurs at lower (nanomolar to low micromolar) concentrations.[5]

  • Assess Ternary Complex Formation: Utilize biophysical assays like TR-FRET or SPR to measure the stability of the ternary complex at various PROTAC concentrations.[5]

Troubleshooting Guides

Guide 1: No or Weak Target Protein Degradation

If initial checks confirm compound integrity and target engagement, but degradation remains absent or weak, consider the following possibilities and experimental solutions.

Potential Causes and Solutions

Potential Cause Recommended Action Experimental Protocol
Poor Cell Permeability The physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane.[5][8]Perform a cellular uptake assay, such as NanoBRET-based target engagement assays in live cells, to quantify intracellular PROTAC accumulation.[9][10][11][12]
Inefficient Ternary Complex Formation The PROTAC may bind to the target and E3 ligase independently but fail to bring them together effectively.[5][7] The linker length or composition may be suboptimal.[7][13]Conduct a co-immunoprecipitation (Co-IP) or a biophysical assay like TR-FRET or SPR to directly assess the formation of the ternary complex.[14][15]
Incorrect E3 Ligase Choice The VHL E3 ligase may not be expressed at sufficient levels in your chosen cell line or may not be the optimal E3 ligase for your target.[5]Confirm VHL expression levels in your cell line using Western blot or qPCR.[7] Consider testing PROTACs that recruit other E3 ligases, such as Cereblon (CRBN).[16]
Rapid Protein Synthesis The cell may be synthesizing new target protein at a rate that counteracts the PROTAC-mediated degradation.[15]Perform a time-course experiment to identify the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein synthesis occurs.[15]
Proteasome Inhibition Cellular proteasome activity might be compromised, preventing the degradation of the ubiquitinated target protein.[15]Include a positive control for proteasome activity by co-treating cells with a known proteasome inhibitor (e.g., MG132). This should rescue the degradation of the target protein.[6][15]

Troubleshooting Workflow: No Degradation

No_Degradation_Workflow start Start: No Target Degradation Observed check_compound 1. Verify PROTAC Integrity (LC-MS, NMR) start->check_compound check_binding 2. Confirm Binary Binding (Target & VHL) check_compound->check_binding Integrity OK fail No Degradation: Further Investigation Needed check_compound->fail Integrity Failed check_permeability 3. Assess Cell Permeability check_binding->check_permeability Binding OK check_binding->fail Binding Failed check_ternary 4. Evaluate Ternary Complex Formation check_permeability->check_ternary Permeability OK optimize_properties Optimize Physicochemical Properties check_permeability->optimize_properties Permeability Poor check_e3_expression 5. Check VHL Expression in Cells check_ternary->check_e3_expression Ternary Complex Forms redesign_linker Redesign Linker (Length, Composition) check_ternary->redesign_linker No Ternary Complex check_proteasome 6. Test Proteasome Activity check_e3_expression->check_proteasome VHL Expressed change_e3 Switch E3 Ligase (e.g., CRBN) check_e3_expression->change_e3 VHL Low/Absent success Degradation Achieved check_proteasome->success Activity OK check_proteasome->fail Activity Blocked redesign_linker->check_ternary change_e3->check_e3_expression optimize_properties->check_permeability

Caption: A step-by-step workflow for troubleshooting the absence of protein degradation.

Guide 2: Inconsistent Degradation Results

Variability in degradation efficiency across experiments can be frustrating. Standardizing your experimental conditions is key to achieving reproducible results.

Potential Causes and Solutions

Potential Cause Recommended Action
Cell Culture Conditions Cell passage number, confluency, and overall health can impact protein expression and the efficiency of the ubiquitin-proteasome system.[5]
PROTAC Instability The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[5]
Inconsistent Lysis/Sample Prep Incomplete cell lysis or protein degradation during sample preparation can lead to variable results in Western blotting.[17][18]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the standard procedure for assessing target protein degradation via Western blotting.[6][15]

  • Cell Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 8-24 hours).[15]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][18]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[15]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can be used to confirm the formation of the Target-PROTAC-E3 ligase ternary complex within the cell.[15]

  • Cell Treatment: Treat cells with the PROTAC at the optimal degradation concentration. Include a negative control (vehicle) and a positive control (e.g., MG132 co-treatment to stabilize the complex).

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washes and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the captured proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein, the E3 ligase (VHL), and other components of the ubiquitin machinery.

Signaling Pathway and Mechanism

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[19] This process is catalytic, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[20]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG4-Warhead) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

How to address the hook effect in PROTACs with (S,R,S)-AHPC-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the "hook effect" observed in experiments involving PROTACs utilizing the (S,R,S)-AHPC-PEG4-NH2 VHL E3 ligase ligand-linker.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration, rather than a typical sigmoidal curve.

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.

Q3: How can the hook effect impact experimental results?

A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data. A potent PROTAC might be incorrectly assessed as weak or inactive if tested at concentrations that fall on the downward slope of the bell-shaped curve. This can lead to the inaccurate determination of key parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation), potentially leading to the premature abandonment of a promising PROTAC candidate.

Q4: Is the hook effect common with PROTACs that use (S,R,S)-AHPC-PEG4-NH2?

A4: The hook effect is a general phenomenon for PROTACs and is not specific to the linker-ligand used. However, the concentration at which the hook effect is observed can be influenced by the specific characteristics of the PROTAC, including the affinities of the warhead for the target protein and the (S,R,S)-AHPC moiety for the VHL E3 ligase, as well as the length and composition of the PEG4 linker.

Troubleshooting Guide

Problem: A bell-shaped dose-response curve is observed, with decreased degradation at high PROTAC concentrations.

Likely Cause: You are observing the hook effect.

Solutions:

  • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations. Ensure the concentration range is wide enough to clearly define both the ascending and descending portions of the curve.

  • Determine the Optimal Concentration (Dmax): Identify the concentration that achieves the maximum level of protein degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.

  • Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ternary complex at various PROTAC concentrations. A bell-shaped curve in these assays will correlate with the observed degradation profile and confirm the hook effect.

Problem: The PROTAC shows weak or no degradation at the tested concentrations.

Likely Cause: The tested concentrations may be too high and fall entirely within the hook effect region, or they may be too low to induce degradation.

Solutions:

  • Test a Wider Concentration Range: It is crucial to test a very broad range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing the optimal degradation window.

  • Verify Target Engagement: Before concluding that a PROTAC is inactive, confirm that it can bind to both the target protein and the VHL E3 ligase.

  • Check E3 Ligase Expression: Ensure that the cell line used in your experiments expresses sufficient levels of the VHL E3 ligase. This can be verified by Western Blot or qPCR.

  • Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration to determine the ideal incubation duration.

Quantitative Data Summary

The following tables provide illustrative data for a hypothetical PROTAC, "PROTAC-X," which utilizes the (S,R,S)-AHPC-PEG4-NH2 linker-ligand, demonstrating a characteristic hook effect.

Table 1: Dose-Response Data for PROTAC-X Degradation of Target Protein

PROTAC-X Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.185%
150%
1015%
10010%
100040%
1000075%

Table 2: Key Degradation Parameters for PROTAC-X

ParameterValue
DC50 ~1 nM
Dmax ~90% degradation (at 100 nM)
Hook Effect Onset >100 nM

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the general steps for assessing target protein degradation via Western Blotting.

1. Cell Seeding and Treatment:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of your PROTAC (e.g., from 0.1 nM to 10 µM) in complete cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Prepare samples with Laemmli buffer and denature by boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax.

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol provides a method to measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

1. Reagent Preparation:

  • Prepare serial dilutions of the PROTAC in the appropriate assay buffer.

  • Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase complex (e.g., FLAG-tagged VHL complex) in the assay buffer.

2. Assay Plate Setup:

  • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.

  • Incubate the plate to allow for ternary complex formation.

3. Bead Addition:

  • Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG) to the wells.

  • Incubate the plate in the dark to allow for bead-protein binding.

4. Signal Detection and Analysis:

  • Read the plate on an Alpha-enabled plate reader.

  • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.

Protocol 3: NanoBRET™ Assay for Cellular Ternary Complex Formation

This protocol allows for the measurement of ternary complex formation in living cells.

1. Cell Preparation:

  • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to a HaloTag® (acceptor).

  • Seed the transfected cells into a white, 96-well assay plate.

2. PROTAC Treatment and Measurement:

  • Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.

  • Add serial dilutions of the PROTAC to the wells.

  • Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-PEG4-NH2 based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Hook_Effect cluster_1 The Hook Effect Mechanism High_PROTAC High PROTAC Concentration POI_Binary Unproductive Binary Complex (POI-PROTAC) High_PROTAC->POI_Binary VHL_Binary Unproductive Binary Complex (VHL-PROTAC) High_PROTAC->VHL_Binary Reduced_Ternary Reduced Ternary Complex Formation POI_Binary->Reduced_Ternary Inhibits VHL_Binary->Reduced_Ternary Inhibits Reduced_Degradation Reduced POI Degradation Reduced_Ternary->Reduced_Degradation

Caption: Logical relationship illustrating the PROTAC hook effect.

Experimental_Workflow cluster_2 Troubleshooting Workflow for the Hook Effect Start Observe Bell-Shaped Dose-Response Curve Hypothesis Hypothesis: Hook Effect Start->Hypothesis Experiment1 Perform Wide-Range Dose-Response (Western Blot) Hypothesis->Experiment1 Experiment2 Assess Ternary Complex Formation (AlphaLISA or NanoBRET) Hypothesis->Experiment2 Analysis Analyze Data: Determine DC50 & Dmax, Correlate with Ternary Complex Formation Experiment1->Analysis Experiment2->Analysis Conclusion Confirm Hook Effect & Identify Optimal Concentration Analysis->Conclusion

Caption: Experimental workflow for investigating the hook effect.

Technical Support Center: Optimizing AHPC-PEG4 Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the linker length of (S,R,S)-AHPC-PEG4 in Proteolysis Targeting Chimeras (PROTACs) to enhance their efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the AHPC-PEG4 linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] The PEG4 (polyethylene glycol) portion serves as the linker. The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This proximity is essential for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[4] The length and composition of the linker are critical determinants of the PROTAC's overall performance.[5]

Q2: How does the PEG4 linker length specifically impact PROTAC efficacy?

The length of the PEG linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[2]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[3][6]

  • Too long: Conversely, a linker that is too long may lead to an unstable or unproductive ternary complex where the two proteins are not oriented correctly for efficient ubiquitin transfer.[3][6]

The optimal linker length facilitates the ideal orientation and proximity between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[3]

Q3: What are the key parameters to measure when evaluating the efficacy of PROTACs with different linker lengths?

The two primary parameters used to quantify PROTAC efficacy are:

  • DC50: The half-maximal degradation concentration, which is the concentration of the PROTAC required to degrade 50% of the target protein.[7][8] A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[7][8] A higher Dmax value indicates a more efficacious PROTAC.

These values are typically determined by performing a dose-response experiment and analyzing protein levels by Western blot or other quantitative protein analysis methods.[9]

Q4: What is the "hook effect" and how does linker length influence it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length, can influence the concentration at which the hook effect becomes apparent.

Troubleshooting Guide

Problem 1: My AHPC-PEG4 PROTAC shows good binding to the target protein and VHL, but I observe little to no degradation.

  • Possible Cause: Suboptimal linker length. Even with good binary affinities, the PEG4 linker may not be the optimal length to facilitate a productive ternary complex formation for your specific target.

  • Suggested Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6). This systematic approach will help identify the optimal linker length for your system.

Problem 2: I observe high variability in my degradation results between experiments.

  • Possible Cause 1: PROTAC instability. The PROTAC molecule may be unstable in the cell culture medium or during sample processing.

  • Suggested Solution 1: Assess the stability of your PROTAC in the experimental medium over time. Ensure consistent and rapid sample processing protocols.

  • Possible Cause 2: Inconsistent protein loading in Western blots.

  • Suggested Solution 2: Carefully perform a protein quantification assay (e.g., BCA assay) for all lysates and ensure equal amounts of protein are loaded for SDS-PAGE. Always normalize the target protein band intensity to a loading control (e.g., GAPDH, α-tubulin).[9]

Problem 3: My PROTAC is potent (low DC50), but the maximal degradation (Dmax) is low.

  • Possible Cause: Formation of a stable but non-productive ternary complex. The linker may be holding the POI and E3 ligase in a conformation that is not ideal for ubiquitination.

  • Suggested Solution: In addition to varying the linker length, consider altering the attachment points of the linker on the POI ligand or the AHPC moiety. The exit vector of the linker can significantly impact the geometry of the ternary complex.[2]

Problem 4: I am observing a significant "hook effect" at high concentrations of my PROTAC.

  • Possible Cause: At high concentrations, the formation of binary complexes is outcompeting the formation of the productive ternary complex.

  • Suggested Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation. Designing PROTACs that promote positive cooperativity in ternary complex formation can also help mitigate the hook effect.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a representative table summarizing data from a study on Estrogen Receptor α (ERα)-targeting PROTACs using a VHL ligand, illustrating the impact of linker length on degradation.

PROTACLinker Length (atoms)ERα Degradation EfficacyReference
PROTAC 112Effective[5]
PROTAC 216More Potent[5]

Note: This data is for ERα-targeting PROTACs and serves as an example of how linker length can impact efficacy. The optimal length for your specific target may differ.

Experimental Protocols

Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][8]

Materials:

  • Cell line expressing the target protein

  • AHPC-PEG4 PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, α-tubulin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.[6]

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add RIPA lysis buffer, scrape the cells, and collect the lysate.[6]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[4]

    • Load equal amounts of protein per lane on an SDS-PAGE gel.[10]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using an imaging system.[10]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.[9]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

Protocol 2: Synthesis of an AHPC-PEG-Acid Linker

This protocol describes a general method for synthesizing an AHPC-linker conjugate that can be coupled to a target protein ligand.[7]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC AHPC-PEG4 PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin (Ub) Ub->POI Tags POI Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation POI_PROTAC_VHL->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: No/Low Degradation Observed Check_Binding Check Binary Binding (PROTAC to POI & VHL) Start->Check_Binding Good_Binding Good Binding Check_Binding->Good_Binding Yes Poor_Binding Poor Binding Check_Binding->Poor_Binding No Vary_Linker Synthesize & Test PROTACs with Varying PEG Lengths (e.g., PEG2, 3, 5, 6) Good_Binding->Vary_Linker Redesign_Ligands Redesign POI or E3 Ligase Ligand Poor_Binding->Redesign_Ligands Assess_Degradation Assess Degradation (DC50 & Dmax) via Western Blot Vary_Linker->Assess_Degradation Optimal_Linker Optimal Linker Identified Assess_Degradation->Optimal_Linker Successful Suboptimal_Degradation Suboptimal Degradation Assess_Degradation->Suboptimal_Degradation Unsuccessful Consider_Attachment Consider Altering Linker Attachment Points Suboptimal_Degradation->Consider_Attachment Consider_Attachment->Vary_Linker

Caption: Troubleshooting workflow for low PROTAC activity.

References

Off-target effects of (S,R,S)-AHPC-PEG4-NH2 based PROTACs and how to test for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG4-NH2 based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for (S,R,S)-AHPC-PEG4-NH2 based PROTACs?

A1: Off-target effects for (S,R,S)-AHPC-PEG4-NH2 based PROTACs, which utilize a VHL E3 ligase ligand, can arise from several mechanisms:

  • Promiscuous Warhead Binding: The warhead designed to bind your protein of interest (POI) may have affinity for other proteins with similar binding pockets, leading to their unintended degradation.

  • Off-Target VHL-Mediated Degradation: The (S,R,S)-AHPC moiety recruits the Von Hippel-Lindau (VHL) E3 ligase. While VHL has a specific set of natural substrates (like HIF-1α), the formation of a PROTAC-induced ternary complex can sometimes lead to the degradation of proteins that are not natural VHL substrates.[1][2]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, which are unproductive for forming the ternary complex necessary for degradation. This can lead to reduced on-target degradation and potentially other off-target pharmacological effects.

  • Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.

  • Warhead or Linker-Dependent Off-Target Effects: The warhead or the PEG4-NH2 linker itself might have unanticipated biological activities independent of protein degradation.

Q2: How can I experimentally test for off-target effects of my (S,R,S)-AHPC-PEG4-NH2 based PROTAC?

A2: A multi-pronged approach is recommended to comprehensively assess off-target effects. The cornerstone of this is unbiased global proteomics, supplemented by orthogonal validation methods.

  • Global Proteomics (Mass Spectrometry): This is the most powerful method for identifying off-target degradation events across the entire proteome.[3][4][5]

  • Western Blotting: To validate potential off-target hits identified from proteomics.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the PROTAC to potential off-target proteins in a cellular context.[6][7][8]

  • Cellular Viability Assays: To assess cytotoxicity that may be a result of off-target effects.

  • Target Engagement Assays: To confirm that the PROTAC is engaging with its intended target.[7]

  • Use of Proper Controls: Including an inactive stereoisomer of the VHL ligand is crucial to differentiate between on-target and off-target effects.[9][]

Troubleshooting Guides

Guide 1: Unexpected Cellular Toxicity

Issue: You observe significant cytotoxicity in your cell-based assays that is not consistent with the known function of your target protein.

Potential Cause Troubleshooting Steps
Off-target protein degradation 1. Perform Global Proteomics: Identify unintended degraded proteins. 2. Validate Hits: Use Western blotting to confirm the degradation of high-priority off-targets. 3. Rescue Experiment: Use siRNA or CRISPR to knock down the identified off-target and see if the toxic phenotype is rescued.
General cellular stress due to UPS overload 1. Titrate PROTAC Concentration: Determine the lowest effective concentration to minimize stress. 2. Time-Course Experiment: Assess toxicity at different time points.
Toxicity of the warhead or linker 1. Test Warhead Alone: Treat cells with the warhead molecule that is not conjugated to the linker and E3 ligase ligand. 2. Test Inactive Control: Synthesize and test a control PROTAC with a modification that abolishes binding to the target protein but retains the VHL ligand and linker.
Guide 2: Discrepancy Between On-Target Potency and Phenotypic Effect

Issue: Your PROTAC potently degrades the target protein (low DC50), but the observed cellular phenotype is weaker than expected.

Potential Cause Troubleshooting Steps
Compensatory signaling pathways 1. Pathway Analysis: Use bioinformatics tools to analyze proteomics data for upregulation of compensatory pathways. 2. Combination Therapy: Consider co-treatment with an inhibitor of the compensatory pathway.
Rapid target protein resynthesis 1. Washout Experiment: Remove the PROTAC and monitor the rate of target protein reappearance by Western blot.
Off-target effect antagonizing the on-target effect 1. Analyze Proteomics Data: Look for degradation of proteins that could counteract the desired phenotype.

Data Presentation

The following tables provide examples of how to structure quantitative data from your experiments.

Table 1: Example Proteomics Data Summary

ProteinGeneLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target ProteinTP53-3.5<0.001No (On-Target)
Off-Target Candidate 1OTX1-2.8<0.01Yes
Off-Target Candidate 2OTX2-2.5<0.01Yes
Non-affected ProteinGAPDH0.1>0.05No

Table 2: Example On-Target vs. Off-Target Degradation Potency

PROTACTargetDC50 (nM)Dmax (%)
Your PROTACOn-Target10>90
Your PROTACOff-Target 150060
Inactive ControlOn-Target>10000<10

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[3][5]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to ~70-80% confluency.

    • Treat cells with your (S,R,S)-AHPC-PEG4-NH2 based PROTAC at its optimal concentration (e.g., 3x DC50).

    • Include the following controls:

      • Vehicle control (e.g., DMSO).

      • Inactive control PROTAC (e.g., a stereoisomer that does not bind VHL, such as one with an (R) configuration at the hydroxyproline).[9]

    • Incubate for a duration sufficient to observe degradation (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for verifying the direct binding of your PROTAC to potential off-target proteins.[6][8]

  • Cell Treatment:

    • Treat intact cells with your PROTAC at a concentration where target engagement is expected. Include a vehicle control.

  • Heat Challenge:

    • Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fraction by Western blot using an antibody specific for the potential off-target protein.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates stabilization upon binding.

Mandatory Visualizations

Diagrams

PROTAC Mechanism of Action and Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC (S,R,S)-AHPC-PEG4-NH2 PROTAC POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Off_Target Off-Target Protein PROTAC->Off_Target Ternary_On Ternary Complex (POI-PROTAC-VHL) POI->Ternary_On VHL->Ternary_On Ternary_Off Ternary Complex (Off-Target-PROTAC-VHL) VHL->Ternary_Off Ub_On Ubiquitination Ternary_On->Ub_On Ub Transfer Proteasome_On Proteasome Ub_On->Proteasome_On Degradation_On POI Degradation Proteasome_On->Degradation_On Off_Target->Ternary_Off Ub_Off Ubiquitination Ternary_Off->Ub_Off Ub Transfer Proteasome_Off Proteasome Ub_Off->Proteasome_Off Degradation_Off Off-Target Degradation Proteasome_Off->Degradation_Off

Caption: On-target vs. off-target PROTAC mechanisms.

Experimental Workflow for Off-Target Identification cluster_workflow Workflow Cell_Culture Cell Culture & Treatment (PROTAC, Vehicle, Inactive Control) Lysis Cell Lysis & Protein Digestion Cell_Culture->Lysis LC_MS LC-MS/MS Analysis Lysis->LC_MS Data_Analysis Data Analysis (Protein Quantification) LC_MS->Data_Analysis Hit_ID Identification of Potential Off-Targets Data_Analysis->Hit_ID Validation Orthogonal Validation Hit_ID->Validation CETSA CETSA Validation->CETSA Western Western Blot Validation->Western Phenotypic Phenotypic Assays Validation->Phenotypic Troubleshooting Logic for Unexpected Toxicity Start Unexpected Toxicity Observed Check_On_Target Is On-Target Degradation Confirmed? Start->Check_On_Target Check_Inactive_Control Is Toxicity Present with Inactive Control? Check_On_Target->Check_Inactive_Control Yes Proteomics Perform Global Proteomics Check_On_Target->Proteomics No Check_Inactive_Control->Proteomics No Warhead_Toxicity Warhead/Linker Toxicity Likely Cause Check_Inactive_Control->Warhead_Toxicity Yes Off_Target_Deg Off-Target Degradation Likely Cause Proteomics->Off_Target_Deg UPS_Overload UPS Overload or Other Non-Specific Effect Proteomics->UPS_Overload

References

Navigating the Synthesis of PROTACs with (S,R,S)-AHPC-PEG4-NH2 hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers utilizing (S,R,S)-AHPC-PEG4-NH2 hydrochloride in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis and application of these important molecules.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its role in PROTAC synthesis?

This compound is a high-purity heterobifunctional linker that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group.[1][2] The (S,R,S)-AHPC moiety serves as the VHL ligand, while the PEG4 linker provides a flexible connection to a "warhead" that binds to the target protein of interest. The terminal amine allows for covalent attachment to the warhead, typically through an amide bond.

2. What are the most common challenges encountered when synthesizing PROTACs with this linker?

Common challenges include:

  • Low reaction yield: Incomplete amide bond formation between the linker and the warhead.

  • Difficult purification: Removal of unreacted starting materials and coupling reagents.

  • Poor solubility: The final PROTAC conjugate may have limited solubility in aqueous or organic solvents.

  • Low degradation efficiency of the target protein: The synthesized PROTAC may not effectively induce the degradation of the target protein.

  • The "Hook Effect": A phenomenon where the degradation efficiency decreases at higher PROTAC concentrations.

3. How does the PEG4 linker influence the properties of the final PROTAC?

The 4-unit PEG linker imparts several key properties to the PROTAC molecule:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.

  • Flexibility: The PEG linker provides rotational freedom, which can be crucial for allowing the warhead and the VHL ligand to simultaneously bind to their respective proteins, forming a stable ternary complex.

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity can sometimes hinder passive diffusion, the flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating membrane traversal. However, the optimal PEG linker length for cell permeability often needs to be determined empirically.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and evaluation of PROTACs using this compound.

Problem 1: Low Yield in Amide Coupling Reaction
Possible Cause Suggested Solution
Inefficient activation of the carboxylic acid on the warhead. - Use a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).- Ensure all reagents and solvents are anhydrous, as water can quench the activated species.
Suboptimal reaction conditions. - Increase the reaction temperature, but monitor for potential side reactions or degradation.- Extend the reaction time and monitor progress by LC-MS.- Use a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to ensure the amine on the linker is deprotonated.
Poor solubility of reactants. - Use a solvent known to solubilize both the linker and the warhead, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at 100 mg/mL.[1]
Problem 2: Low or No Target Protein Degradation
Possible Cause Suggested Solution
Ineffective ternary complex formation. - The PEG4 linker may be too short or too long for the specific target protein and VHL ligase. Synthesize PROTACs with varying PEG linker lengths to find the optimal spacer.- The attachment point of the linker on the warhead may not be ideal.
Poor cell permeability of the PROTAC. - Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).- Modify the warhead or consider a different linker to improve physicochemical properties.
Incorrect E3 ligase choice for the target cell line. - Confirm the expression of VHL in the cell line being used via Western blot or qPCR.
"Hook Effect". - Perform a wide dose-response experiment to determine if degradation decreases at higher concentrations. If a hook effect is observed, use the optimal concentration for maximal degradation in subsequent experiments.

Data Presentation

Table 1: Representative Comparison of Coupling Reagents for PROTAC Synthesis
Coupling ReagentBaseSolventTypical Reaction TimeTypical Yield (%)Notes
HATU DIPEADMF2-4 hours70-95%Generally high yielding and fast. Preferred for sterically hindered substrates.
EDC/HOBt DIPEADMF/DCM12-24 hours50-80%A more economical option, but may result in lower yields and longer reaction times.
T3P PyridineDCM4-12 hours60-85%Effective but requires careful handling of the reagent.

Note: Yields are highly dependent on the specific warhead used and the reaction conditions. This table provides a general comparison based on literature for similar amide couplings.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound to a Carboxylic Acid-Containing Warhead
  • Reagent Preparation:

    • Dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (3.0 equivalents) to neutralize the hydrochloride salt and act as the base.

  • Reaction Setup:

    • To the solution of the warhead and HATU, add the solution of the linker and DIPEA dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blot for Assessing PROTAC-Mediated Protein Degradation
  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Warhead->Coupling Linker (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) Linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Cell_Treatment Cell Treatment Pure_PROTAC->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Degradation_Analysis Degradation Analysis Western_Blot->Degradation_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

PROTAC_MoA PROTAC PROTAC ((S,R,S)-AHPC-PEG4-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Degradation Protein Degradation POI->Degradation VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub E1, E2, ATP Ub Ubiquitin Ub->Poly_Ub Proteasome Proteasome Poly_Ub->Proteasome Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing an AHPC-based linker.

Troubleshooting_Logic Start Start: Low PROTAC Activity Check_Synthesis Verify Synthesis: Purity & Identity (NMR, LC-MS) Start->Check_Synthesis Check_Permeability Assess Cell Permeability (e.g., PAMPA) Check_Synthesis->Check_Permeability Synthesis OK Optimize_Warhead Optimize Warhead: Improve Affinity/Attachment Point Check_Synthesis->Optimize_Warhead Synthesis Issues Check_Ternary_Complex Evaluate Ternary Complex Formation (e.g., NanoBRET, SPR) Check_Permeability->Check_Ternary_Complex Permeability OK Optimize_Linker Optimize Linker: Vary Length/Composition Check_Permeability->Optimize_Linker Poor Permeability Check_Degradation Confirm Proteasome-Dependent Degradation (co-treat with MG132) Check_Ternary_Complex->Check_Degradation Complex Formation OK Check_Ternary_Complex->Optimize_Linker Poor Complex Formation Check_Degradation->Optimize_Linker Degradation is Proteasome-Dependent

References

Technical Support Center: Troubleshooting Unexpected Results in PROTAC Experiments with (S,R,S)-AHPC-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-PEG4-NH2 in their Proteolysis-Targeting Chimera (PROTAC) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflow.

(S,R,S)-AHPC-PEG4-NH2 is a high-quality E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This building block is designed for the straightforward synthesis of PROTACs by conjugating it to a warhead that binds your protein of interest (POI).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for a PROTAC synthesized with (S,R,S)-AHPC-PEG4-NH2?

A1: A PROTAC created with this linker functions as a heterobifunctional molecule. The (S,R,S)-AHPC portion binds to the VHL E3 ubiquitin ligase, while the warhead you attach binds to your specific protein of interest (POI). This dual binding action brings the POI into close proximity with the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[1][2][3]

Q2: I am not observing any degradation of my target protein. What are the potential causes?

A2: A lack of degradation is a common issue in PROTAC experiments and can stem from several factors:

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex (POI-PROTAC-VHL) is essential for ubiquitination. The geometry and stability of this complex are highly dependent on the linker length and the specific warhead used.

  • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target. The physicochemical properties of your final PROTAC molecule are critical.

  • Low VHL Expression: The VHL E3 ligase must be expressed in your chosen cell line to be recruited by the PROTAC.

  • PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or inside the cells.

  • Target Protein Characteristics: Very stable proteins or those with a slow turnover rate can be more challenging to degrade.[4]

Q3: My results show a "hook effect," where degradation decreases at higher PROTAC concentrations. Why is this happening?

A3: The "hook effect" is a characteristic phenomenon for PROTACs.[3] At very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex (POI-PROTAC-VHL). These non-productive binary complexes compete with the formation of the ternary complex, leading to reduced degradation efficiency. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.

Q4: How can I investigate and minimize potential off-target effects?

A4: Off-target effects can arise from the degradation of proteins other than your intended target.[5] To address this:

  • Proteomics: Perform quantitative proteomics (e.g., mass spectrometry) to get a global view of protein level changes upon PROTAC treatment.

  • Warhead Selectivity: Ensure the warhead you are using is highly selective for your POI.

  • Control Experiments: Use a negative control, such as an epimer of the AHPC ligand that does not bind to VHL, to confirm that the observed degradation is VHL-dependent.

  • Titrate Concentration: Use the lowest effective concentration of your PROTAC that achieves robust degradation of the POI.

Troubleshooting Guides

Problem 1: No or Weak Target Protein Degradation

This troubleshooting workflow will guide you through a logical sequence of experiments to diagnose why your PROTAC is not inducing degradation.

G start No/Weak Degradation Observed check_vhl Confirm VHL Expression in Cell Line (Western Blot/qPCR) start->check_vhl check_binding Confirm Binary Binding (PROTAC to POI and VHL) check_vhl->check_binding VHL is expressed redesign Redesign PROTAC (Modify Linker/Warhead) check_vhl->redesign VHL not expressed (Change cell line) check_ternary Assess Ternary Complex Formation (TR-FRET, SPR, or Co-IP) check_binding->check_ternary Binary binding confirmed check_binding->redesign No/Weak binary binding check_ubiquitination Perform In Vitro/ In-Cell Ubiquitination Assay check_ternary->check_ubiquitination Ternary complex forms check_ternary->redesign No/Weak ternary complex check_permeability Assess Cell Permeability (e.g., Cellular Thermal Shift Assay) check_ubiquitination->check_permeability Ubiquitination occurs check_ubiquitination->redesign No ubiquitination check_stability Evaluate PROTAC Stability (LC-MS in media/lysate) check_permeability->check_stability PROTAC is permeable check_permeability->redesign Poor permeability check_stability->redesign PROTAC is unstable success Degradation Achieved check_stability->success PROTAC is stable

Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.

Problem 2: Unexpected Phenotype or Off-Target Effects

This guide helps to determine if an observed cellular phenotype is a direct result of on-target degradation or due to off-target effects.

G start Unexpected Phenotype Observed proteomics Global Proteomics Analysis (Mass Spectrometry) start->proteomics controls Use Negative Controls (e.g., inactive epimer, VHL inhibitor) start->controls proteomics->controls washout Perform Washout Experiment controls->washout Phenotype persists with controls on_target Phenotype is On-Target controls->on_target Phenotype absent with controls rescue Rescue with Degradation-Resistant Mutant of POI washout->rescue Phenotype reverses upon washout off_target Phenotype is Off-Target washout->off_target Phenotype does not reverse rescue->on_target Phenotype is rescued rescue->off_target Phenotype is not rescued

Caption: Workflow to investigate the source of unexpected cellular phenotypes.

Data Presentation

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The following tables provide illustrative data for hypothetical VHL-recruiting PROTACs using AHPC-based linkers. Actual values will vary depending on the specific warhead, target protein, and cell line used.

Table 1: Dose-Response of a Hypothetical BRD4-Degrading PROTAC in HEK293T Cells

PROTAC Concentration (nM)% BRD4 Degradation (vs. Vehicle)
0.15%
125%
1060%
50 95% (Dₘₐₓ)
10092%
50075%
100060%

From this data, the DC₅₀ would be estimated to be between 1 and 10 nM.

Table 2: Time-Course of Degradation with 50 nM of a Hypothetical KRAS G12C-Degrading PROTAC in MIA PaCa-2 Cells

Time (hours)% KRAS G12C Degradation (vs. Vehicle)
215%
650%
1280%
2490%
4885%
7270%

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels.[6][7]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[8]

  • Reaction Setup (for a 25 µL reaction):

    • Combine the following on ice:

      • 13.25 µL ddH₂O

      • 2.5 µL 10X Ubiquitination Buffer

      • 1.25 µL ATP (5 mM final)

      • 1.25 µL E1 Enzyme (50 nM final)

      • 1.25 µL E2 Enzyme (250 nM final)

      • 2.0 µL Ubiquitin (~8 µM final)

      • 1.25 µL Protein of Interest (POI) (250 nM final)

      • 1.0 µL VHL E3 Ligase Complex (100 nM final)

      • 1.25 µL PROTAC (desired final concentration) or DMSO vehicle.

  • Incubation:

    • Incubate the reaction at 37°C for 60-90 minutes.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Analyze the samples by Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.

Signaling Pathways and Visualizations

PROTAC-mediated degradation of a target protein is expected to impact its downstream signaling pathways.

General PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of PROTAC-induced protein degradation.

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Recycle Recycled PROTAC Ubiquitination->Recycle Degradation Degraded POI Proteasome->Degradation Recycle->Ternary

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Impact on the KRAS/MAPK Signaling Pathway

Degradation of oncogenic KRAS G12C by a VHL-recruiting PROTAC would be expected to suppress the downstream MAPK signaling pathway.[3]

G cluster_0 PROTAC Action cluster_1 MAPK Pathway PROTAC KRAS G12C PROTAC (with AHPC-PEG4-NH2) KRAS KRAS G12C PROTAC->KRAS binds Degradation Degradation KRAS->Degradation is degraded RAF RAF KRAS->RAF Degradation->RAF Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the MAPK signaling pathway by a KRAS G12C-degrading PROTAC.

This technical support center provides a starting point for troubleshooting and understanding your experiments with (S,R,S)-AHPC-PEG4-NH2. For further assistance, please consult the relevant scientific literature and the manufacturer's documentation for your specific reagents and instruments.

References

Validation & Comparative

Comparing (S,R,S)-AHPC-PEG4-NH2 with CRBN E3 ligase ligands for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CRBN E3 Ligase Ligands for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is a prominently utilized E3 ligase in PROTAC design.[1] This guide provides an objective comparison of commonly used CRBN E3 ligase ligands, focusing on their performance and supported by experimental data. While this guide focuses on established CRBN ligands, it is important to note that the user-specified molecule, (S,R,S)-AHPC-PEG4-NH2, is typically associated with the VHL E3 ligase and direct comparative data with CRBN ligands was not available in the public domain at the time of this writing.

Mechanism of Action of CRBN-based PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI).[2] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] In the context of CRBN-based PROTACs, the molecule brings the POI into proximity with the CRBN E3 ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[3] The PROTAC molecule is then released and can engage in another cycle of degradation.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN_Complex CRBN E3 Ligase Complex PROTAC->CRBN_Complex Recruits E3 Ligase Proteasome Proteasome POI->Proteasome Degradation CRBN_Complex->POI Ubiquitination Ub Ubiquitin

Caption: General mechanism of action for a CRBN-recruiting PROTAC.

Quantitative Comparison of CRBN Ligands

The choice of CRBN ligand significantly impacts a PROTAC's binding affinity, degradation efficacy (DC50 and Dmax), and physicochemical properties. The most commonly used CRBN ligands are derivatives of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide.[5]

Ligand ClassRepresentative LigandCRBN Binding Affinity (Kd)Typical DC50 RangeTypical Dmax RangeKey Characteristics
Thalidomide-based ThalidomideMicromolar rangeNanomolar to Micromolar>80%The original CRBN ligand; often serves as a benchmark.[1]
Lenalidomide-based LenalidomideHigh Nanomolar to low MicromolarNanomolar>90%Higher binding affinity to CRBN than thalidomide.[1][6]
Pomalidomide-based PomalidomideHigh NanomolarSub-nanomolar to Nanomolar>95%Generally exhibits stronger binding affinity and higher potency in inducing degradation compared to lenalidomide and thalidomide.[1][2]
Novel Ligands Iberdomide (CC-220)High NanomolarNanomolar>90%A potent CRBN E3 ligase modulator with enhanced activity.[6][]

Note: DC50 and Dmax values are highly dependent on the target protein, linker, and cell line used.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of PROTACs.

Ternary Complex Formation Assay

This assay assesses the formation of the POI-PROTAC-E3 ligase complex.[9]

Ternary_Complex_Workflow cluster_workflow Ternary Complex Formation Assay Workflow start Start reagents Prepare Reagents: - Purified POI - Purified CRBN Complex - PROTAC start->reagents incubation Incubate Components reagents->incubation detection Detect Complex Formation (e.g., NanoBRET, TR-FRET) incubation->detection analysis Data Analysis: - Calculate binding affinity - Determine cooperativity detection->analysis end End analysis->end

Caption: Workflow for a ternary complex formation assay.

Protocol: NanoBRET™ Ternary Complex Assay [10]

  • Cell Preparation: Co-transfect cells with plasmids encoding the POI fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-CRBN fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.

Target Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of the target protein.[11]

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Protein Degradation start Start cell_culture Cell Culture and PROTAC Treatment start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking antibody_incubation Primary and Secondary Antibody Incubation blocking->antibody_incubation detection Signal Detection (Chemiluminescence) antibody_incubation->detection analysis Data Analysis: - Quantify band intensity - Determine DC50 and Dmax detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Protocol: Western Blot for Protein Degradation [11]

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).

  • Sample Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Cell Permeability Assay (Caco-2)

This assay predicts the intestinal permeability of a PROTAC.[12]

Protocol: Caco-2 Permeability Assay [12][13]

  • Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for 18-22 days to form a differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add the PROTAC to the apical (upper) chamber and measure its concentration in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A): Add the PROTAC to the basolateral chamber and measure its concentration in the apical chamber over time.

  • Sample Analysis: Quantify the PROTAC concentration in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess active efflux.

Conclusion

The selection of a CRBN E3 ligase ligand is a multifaceted decision that significantly influences the therapeutic potential of a PROTAC. Pomalidomide-based ligands generally offer the highest potency, while lenalidomide and thalidomide derivatives provide valuable alternatives.[1][2] A thorough evaluation of ternary complex formation, degradation efficacy, and cell permeability using standardized experimental protocols is essential for the development of effective and safe protein-degrading therapeutics. The field continues to evolve with the discovery of novel E3 ligase ligands, which will further expand the toolbox for targeted protein degradation.[]

References

A Comparative Guide to In Vitro Pull-Down Assays for Ternary Complex Formation with (S,R,S)-AHPC-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex—comprising a target protein, an E3 ubiquitin ligase, and a heterobifunctional degrader molecule—is a critical event in targeted protein degradation (TPD).[1][2] Molecules like Proteolysis Targeting Chimeras (PROTACs) function by inducing this proximity, leading to the ubiquitination and subsequent degradation of the target protein.[1][3][4] Verifying and characterizing this ternary complex is therefore a cornerstone of PROTAC development.

This guide focuses on the use of (S,R,S)-AHPC-PEG4-NH2, a derivative of a well-established von Hippel-Lindau (VHL) E3 ligase ligand, as a tool for in vitro pull-down assays.[5][6][7] The terminal amine (-NH2) group allows for its covalent immobilization onto a solid support, creating an effective "bait" to probe for ternary complex formation. We will compare this classic biochemical technique with modern biophysical alternatives, providing detailed protocols and quantitative insights to guide your experimental design.

Mechanism of Action: PROTAC-Induced Degradation

PROTACs are bifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The stability and cooperativity of the ternary complex are often predictive of the degradation efficiency.[1][8]

G cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary binds PROTAC PROTAC (e.g., AHPC-based) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Method 1: In Vitro Pull-Down Assay

The pull-down assay is a robust, qualitative, or semi-quantitative method to confirm the formation of a PROTAC-mediated ternary complex.[2][9] By immobilizing the (S,R,S)-AHPC-PEG4-NH2 ligand on beads, it serves as an anchor to capture the VHL E3 ligase and, subsequently, the target protein in the presence of a suitable PROTAC.

Experimental Workflow and Protocol

The workflow involves immobilizing the VHL ligand, incubating it with purified proteins or cell lysate, washing away non-specific binders, and analyzing the captured proteins via Western Blot.

G A 1. Immobilization Couple (S,R,S)-AHPC-PEG4-NH2 to NHS-activated beads. B 2. Incubation Add purified VHL complex, PROTAC, and Target Protein (POI). A->B C 3. Ternary Complex Formation Bait-VHL-PROTAC-POI complex forms on beads. B->C D 4. Wash Remove unbound proteins and non-specific binders. C->D E 5. Elution Elute bound proteins from beads using SDS-PAGE sample buffer. D->E F 6. Analysis Detect VHL and POI via Western Blot. E->F

Workflow for an in vitro pull-down assay.

Detailed Experimental Protocol

Materials:

  • (S,R,S)-AHPC-PEG4-NH2

  • NHS-activated Sepharose beads

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Purified recombinant target Protein of Interest (POI)

  • PROTAC molecule linking VHL and POI

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)

  • Wash Buffer (Assay Buffer with higher salt or detergent concentration)

  • SDS-PAGE sample buffer

  • Primary antibodies against VHL and POI

Procedure:

  • Ligand Immobilization:

    • Wash 100 µL of NHS-activated Sepharose bead slurry with 1 mL of ice-cold 1 mM HCl.

    • Resuspend beads in coupling buffer (e.g., 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3) containing 100 µM of (S,R,S)-AHPC-PEG4-NH2.

    • Incubate overnight at 4°C with gentle rotation.

    • Quench unreacted NHS esters by incubating with 100 mM Tris-HCl pH 8.0 for 2 hours at room temperature.

    • Wash the beads extensively with Assay Buffer to remove unbound ligand.

  • Protein Incubation:

    • In a microcentrifuge tube, combine the immobilized AHPC beads with 500 µL of Assay Buffer.

    • Add the VBC complex and the POI to final concentrations of 1 µM each.

    • Add the PROTAC molecule at the desired concentration (e.g., 1 µM). Include a control with DMSO instead of the PROTAC.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation (500 x g for 1 min).

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 50 µL of 2x SDS-PAGE sample buffer.

    • Boil the sample at 95°C for 5-10 minutes to elute and denature the proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the POI and a component of the VBC complex (e.g., VHL).

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands. A strong band for the POI in the PROTAC-treated sample, but not in the DMSO control, confirms ternary complex formation.

Comparison with Alternative Assays

While pull-down assays are excellent for confirmation, other biophysical techniques provide more quantitative data on the kinetics, thermodynamics, and affinity of ternary complex formation.[10]

Assay Type Principle Information Obtained Throughput Pros Cons
Pull-Down / Co-IP Affinity capture of protein complexes using an immobilized bait.[11]Qualitative/Semi-quantitative confirmation of interaction.LowSimple, inexpensive, works with cell lysates.[2][11]Prone to false negatives due to wash steps; not quantitative.[11]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon mass binding to a sensor chip.[12][13]Kinetics (k_on, k_off), Affinity (K_D), Cooperativity (α).[12][14][15][16]Low-MediumReal-time, label-free, provides detailed kinetic data.[12][17]Requires specialized equipment; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.[18][19][20][21]Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[11][18][21][22]LowGold standard for thermodynamics; label-free, solution-based.[18][20]Requires large amounts of pure protein; low throughput.[18][23]
AlphaLISA / HTRF Proximity-based assays using donor/acceptor beads or fluorophores.[1][4][]Relative binding/complex formation; can determine apparent K_D.[1][18]HighHomogeneous (no-wash), high-throughput, sensitive.[1][]Requires tagged proteins or specific antibodies; prone to artifacts (hook effect).[1][25]
NanoBRET Bioluminescence resonance energy transfer in live cells.[][25]In-cell target engagement and ternary complex formation.[25]HighProvides data in a physiological context (live cells).[25]Requires genetic modification of cells (protein tagging).
Quantitative Data Example: SPR Analysis

Surface Plasmon Resonance (SPR) is a powerful technique for dissecting the binding events involved in ternary complex formation.[12][14] By immobilizing one component (e.g., the VHL complex) and flowing over the PROTAC and target protein, one can measure binary and ternary binding affinities and calculate the cooperativity factor (α).

Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.

  • α > 1: Positive cooperativity (the ternary complex is more stable than the individual binary complexes).

  • α < 1: Negative cooperativity.

  • α = 1: No cooperativity.

Interaction Measured Binding Affinity (K_D) Cooperativity (α) Interpretation
PROTAC-MZ1 <> VHL Complex70 nMN/ABinary affinity of PROTAC to E3 Ligase.
PROTAC-MZ1 <> BRD4(BD2)18 nMN/ABinary affinity of PROTAC to Target Protein.
VHL <> MZ1 <> BRD4(BD2)1.6 nM22 Strong positive cooperativity, indicating a highly stable ternary complex.[16]
PROTAC-ARV771 <> VHL Complex150 nMN/ABinary affinity of PROTAC to E3 Ligase.
PROTAC-ARV771 <> BRD4(BD2)35 nMN/ABinary affinity of PROTAC to Target Protein.
VHL <> ARV771 <> BRD4(BD2)30 nM~1 No significant cooperativity observed.

Note: Data is representative and compiled for illustrative purposes based on literature values for well-characterized PROTACs like MZ1 and ARV-771.[15][16]

Conclusion

The in vitro pull-down assay using an immobilized VHL ligand like (S,R,S)-AHPC-PEG4-NH2 is a direct and accessible method to confirm the formation of a VHL-PROTAC-target ternary complex.[2][9] It serves as an invaluable tool for validating the fundamental mechanism of action for new PROTACs. For a deeper, more quantitative understanding of PROTAC efficacy, this biochemical assay should be complemented with biophysical techniques such as SPR or ITC, which can precisely measure the affinity, kinetics, and thermodynamics that drive the stability of the ternary complex and, ultimately, the efficiency of targeted protein degradation.[10]

References

Comparative Analysis of PROTACs with Different PEG Linker Lengths (PEG2, PEG3, PEG4)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Targeted Protein Degradation

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] The linker is not a mere spacer but a critical determinant of the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][5]

Among the most utilized linker types, polyethylene (B3416737) glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length.[6][7] The length of the PEG linker significantly impacts the PROTAC's degradation efficiency (DC50 and Dmax), cellular permeability, and overall pharmacological profile.[][9] An inadequately short linker may cause steric hindrance, while an excessively long one can lead to unfavorable flexibility, both preventing productive ternary complex formation.[1][10] This guide provides a comparative analysis of PROTACs featuring short PEG linkers (PEG2, PEG3, and PEG4), supported by representative experimental data and detailed protocols to inform rational PROTAC design.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to act again catalytically.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) POI_bound Target Protein PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ligase (e.g., VHL/CRBN) E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary Ub_POI Polyubiquitinated Target Protein Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary->Ub_POI Ubiquitination Linker_Optimization cluster_short Short Linker (e.g., PEG2) cluster_optimal Optimal Linker (e.g., PEG4) cluster_long Long Linker (e.g., >PEG6) short_linker PROTAC short_outcome Steric Hindrance Inefficient Complex short_linker->short_outcome optimal_linker PROTAC optimal_outcome Productive Ternary Complex Potent Degradation optimal_linker->optimal_outcome long_linker PROTAC long_outcome High Flexibility Unproductive Complex long_linker->long_outcome WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF) D->E F 6. Immunoblotting (Antibodies) E->F G 7. ECL Detection F->G H 8. Data Analysis (DC50 / Dmax) G->H

References

Assessing the Selectivity of (S,R,S)-AHPC-PEG4-NH2 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-PEG4-NH2 linker, which engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The performance of this specific linker is assessed in the context of its selectivity and efficacy, with comparative data provided against alternative linker strategies. This analysis is supported by established experimental protocols and visualizations to aid in the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Selectivity

The linker component of a PROTAC is a critical determinant of its biological activity. Far from being a passive spacer, the linker's length, composition, and attachment points dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates productive ubiquitination and subsequent proteasomal degradation of the target protein, while a suboptimal linker can lead to reduced efficacy or off-target effects.[1]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility, and their conformational flexibility.[2][3] The four-unit PEG chain in (S,R,S)-AHPC-PEG4-NH2 offers a specific length that can be advantageous for certain target proteins, enabling the formation of a stable and productive ternary complex.

Comparative Analysis of Linker Performance

While direct head-to-head published data for a PROTAC exclusively employing the (S,R,S)-AHPC-PEG4-NH2 linker is limited, we can infer its likely performance based on extensive studies of VHL-based PROTACs with varying PEG linker lengths targeting well-characterized proteins such as Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Representative Data: BRD4-Targeting VHL-Based PROTACs

The following table summarizes representative data from studies on BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).

Linker CompositionTarget ProteinDC50 (nM)Dmax (%)Cell LineCitation
PEG3 BRD480>90HeLa[4]
Representative PEG4 BRD4 30 >95 HeLa [4]
PEG5 BRD450>90HeLa[4]
Alkyl C8 BRD4150~8522Rv1[1]

Note: The data for the "Representative PEG4" is an illustrative value based on trends observed in comparative studies of PEG linkers in VHL-based PROTACs.

Key Observations:

From the representative data, it is evident that linker length plays a crucial role in determining the efficacy of a PROTAC. A PEG4 linker often represents a "sweet spot" for achieving high potency and maximal degradation for targets like BRD4 when paired with a VHL ligand. Shorter (PEG3) or longer (PEG5) linkers can lead to a decrease in potency, likely due to suboptimal ternary complex formation. Non-PEG linkers, such as alkyl chains, may also be less effective for certain targets.

Experimental Protocols for Assessing PROTAC Selectivity

To rigorously evaluate the selectivity of a PROTAC, a combination of cellular and biochemical assays is essential.

Western Blotting for Target Degradation

This is a fundamental technique to quantify the reduction in the level of the target protein.

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Proteomics-Based Selectivity Profiling

Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon PROTAC treatment, enabling the identification of off-target effects.[5]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives maximal target degradation and a control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.

Ternary Complex Formation Assays

These assays directly measure the formation of the Target Protein-PROTAC-E3 Ligase complex.

Protocol (Homogeneous Time-Resolved Fluorescence - HTRF):

  • Reagents: Use a labeled E3 ligase (e.g., GST-tagged VHL) and a labeled target protein (e.g., His-tagged BRD4).

  • Assay Setup: In a microplate, add the PROTAC at various concentrations, followed by the labeled E3 ligase and target protein.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Detection: Add HTRF detection reagents (e.g., anti-GST-Europium and anti-His-d2).

  • Signal Measurement: Read the plate on an HTRF-compatible reader. An increase in the HTRF signal indicates the formation of the ternary complex.

Visualizing Key Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its assessment, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG4-NH2 based) Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds TernaryComplex Ternary Complex (Target-PROTAC-VHL) Target->TernaryComplex VHL->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recruitment DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis ((S,R,S)-AHPC-PEG4-NH2 linker) western_blot Western Blot: Quantify Target Degradation (DC50, Dmax) start->western_blot proteomics Proteomics (LC-MS/MS): Assess Global Selectivity start->proteomics ternary_complex Ternary Complex Assay (HTRF): Confirm Mechanism of Action start->ternary_complex data_analysis Data Analysis and Comparison western_blot->data_analysis proteomics->data_analysis ternary_complex->data_analysis conclusion Conclusion: Assess Selectivity and Efficacy data_analysis->conclusion

Caption: Experimental workflow for assessing PROTAC selectivity.

Conclusion

The (S,R,S)-AHPC-PEG4-NH2 linker represents a valuable tool for the construction of VHL-based PROTACs. Based on comparative data from similar structures, a PEG4 linker is often optimal for achieving high degradation potency and efficacy for a range of target proteins. However, the ideal linker is target-dependent, and a systematic evaluation using the experimental protocols outlined in this guide is crucial for developing highly selective and potent protein degraders. The provided workflows and diagrams serve as a foundational resource for researchers embarking on the design and assessment of novel PROTAC therapeutics.

References

Benchmarking a Novel (S,R,S)-AHPC-PEG4-NH2 Based PROTAC Against Published Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a hypothetical new PROTAC utilizing the (S,R,S)-AHPC-PEG4-NH2 linker against well-characterized, published degraders. The data presented is compiled from publicly available literature and serves as a benchmark for researchers developing novel protein degraders. This guide includes detailed experimental protocols for key assays and visual representations of workflows and signaling pathways to aid in the design and evaluation of new PROTAC molecules.

Introduction to (S,R,S)-AHPC-PEG4-NH2 in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-PEG4-NH2 is a bifunctional molecule that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group ready for conjugation to a POI ligand[1][2]. The PEG4 linker offers a balance of flexibility and hydrophilicity, potentially improving the solubility and cell permeability of the resulting PROTAC.

Comparative Performance Data

To benchmark a new PROTAC based on the (S,R,S)-AHPC-PEG4-NH2 linker, it is essential to compare its degradation efficiency and cellular effects against established degraders. While a specific PROTAC utilizing the exact (S,R,S)-AHPC-PEG4-NH2 linker with published degradation data for a common target like BRD4 or BTK was not identified in the literature, a closely related PROTAC, vRucaparib-TP4 , utilizes a derivative, (S,R,S)-AHPC-C2-PEG4-N3, for the degradation of PARP1[3].

This guide will therefore use data for vRucaparib-TP4 as a proxy for a PROTAC synthesized with the specified linker chemistry and benchmark it against leading published VHL-based and Cereblon-based degraders targeting the well-studied proteins BRD4 and BTK.

VHL-Based PROTACs: Degradation and Cellular Activity
PROTACTarget ProteinE3 LigaseDC50DmaxCell LineIC50 (Viability)Reference
vRucaparib-TP4 PARP1VHL82 nM>90%293TNot Reported[3]
MZ1 BRD4VHL8 nM / 23 nM>90%H661 / H838~20-50 nM (Mv4-11)[4]
ARV-771 BRD4VHL<1 nM>95%LNCaP~5 nM (LNCaP)Not Found
Cereblon-Based PROTACs: Degradation and Cellular Activity
PROTACTarget ProteinE3 LigaseDC50DmaxCell LineIC50 (Viability)Reference
ARV-825 BRD4Cereblon<1 nM~100%Burkitt's Lymphoma cellsNot specified[5][6]
dBET1 BRD4Cereblon~500 nMNot specifiedNot specified0.14 µM (MV4;11)[7][8]
MT-802 BTKCereblon14.6 nM (WT) / 14.9 nM (C481S)>99%NAMALWA / XLAsNot Reported[9][10]
dBET6 BRD4CereblonNot specified>90%Not specified14 nM[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein following PROTAC treatment and determine the DC50 and Dmax values.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of PROTAC-induced protein degradation on cell viability and determine the IC50 value.

Protocol:

  • Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate at a desired density. After overnight incubation, treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to prepare the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Record the luminescence using a plate-reading luminometer. Subtract the background luminescence and calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the PROTAC concentration.

Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.

Protocol:

  • Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to a NanoLuc® luciferase donor and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® acceptor.

  • Compound Treatment: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells. Treat the cells with the desired concentrations of the PROTAC.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate to the wells.

  • Data Acquisition and Analysis: Measure the donor and acceptor signals using a luminometer equipped with appropriate filters. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.

In Vitro Ubiquitination Assay

Objective: To directly measure the PROTAC's ability to induce ubiquitination of the target protein.

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex (e.g., VHL-Elongin B-Elongin C).

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein.

  • Data Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-PEG4-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL POI_PROTAC_VHL POI-PROTAC-VHL Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->POI_PROTAC_VHL VHL->POI_PROTAC_VHL Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of action for a VHL-based PROTAC.

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Signaling_Pathway_BRD4_Degradation cluster_effect Downstream Effects PROTAC BRD4-targeting PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Induces Degradation Proteasomal Degradation BRD4->Degradation MYC_Gene MYC Gene Transcription BRD4->MYC_Gene Promotes Degradation->BRD4 leads to BRD4_Degraded BRD4 Degraded MYC_Protein c-MYC Protein MYC_Gene->MYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation Drives BRD4_Degraded->MYC_Gene Inhibition

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

References

Safety Operating Guide

Personal protective equipment for handling (S,R,S)-AHPC-PEG4-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-PEG4-NH2 hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound , a building block for PROTAC® research, is classified with hazards that include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous handling and disposal are imperative.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. Based on the hazard classifications, the following PPE is mandatory when handling this compound.

PPE CategoryMinimum RequirementRationale
Eye Protection Safety goggles with side-shields or a full-face shield.[2]Protects eyes from splashes, aerosols, and solid particulates of the compound.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.[3][5]
Body Protection A lab coat or chemical-resistant coveralls.[2][6]Provides a barrier against spills and contamination of personal clothing.[2]
Respiratory Protection Use in a chemical fume hood or other ventilated enclosure.[2] If dust formation is unavoidable, a NIOSH-approved N95 or P1 dust mask should be used.[5]Minimizes inhalation of the powdered compound.[3][4]

Operational and Disposal Plans

Handling Procedures: All handling of solid this compound should be performed within a certified chemical fume hood to control exposure.[2] Avoid generating dust.[5] Do not eat, drink, or smoke in the handling area.[2] After handling, wash hands thoroughly.[2]

Spill Management: In the event of a spill, the area should be evacuated, and ventilation should be ensured.[2] Wear full personal protective equipment for the cleanup.[2] For solid spills, carefully sweep or vacuum the material to avoid creating dust, and for liquid spills, absorb with an inert material.[2]

Disposal Plan: All waste contaminated with this compound, including used PPE, empty containers, and spill cleanup materials, must be treated as hazardous chemical waste.[7] Disposal should be in sealed, labeled containers and in accordance with all local, state, and federal regulations.[2][7] Do not dispose of this material down the drain.[2]

Experimental Protocols

Protocol for Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Coveralls: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if needed): If working outside a fume hood where dust may be generated, put on your respirator or dust mask.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Protocol for Doffing PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Lab Coat/Coveralls: Remove the lab coat by turning it inside out and rolling it away from the body.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove safety goggles or face shield.

  • Respiratory Protection (if applicable): Remove the respirator or dust mask.

  • Final Hand Hygiene: Wash hands again thoroughly.

Visual Workflow for Safety and Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Handling this compound assess_risk Assess Risks: - Harmful if swallowed - Skin/eye irritant - Aquatic toxicity prep_start->assess_risk Initiate select_ppe Select Appropriate PPE: - Goggles/Face shield - Nitrile gloves - Lab coat - Respirator (if needed) assess_risk->select_ppe Identify Hazards don_ppe Don PPE Correctly select_ppe->don_ppe Prepare for Handling use_hood Work in Chemical Fume Hood don_ppe->use_hood handle_compound Handle Compound use_hood->handle_compound doff_ppe Doff PPE Correctly handle_compound->doff_ppe Task Complete dispose_waste Dispose of Contaminated Waste (PPE, materials) as Hazardous doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_process End of Process wash_hands->end_process

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.